Disperse Blue 54
Description
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Properties
CAS No. |
12217-77-5 |
|---|---|
Molecular Formula |
C20H12N2O6 |
Origin of Product |
United States |
Foundational & Exploratory
Disperse Blue 54 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 54, identified by the CAS Number 12217-77-5, is an anthraquinone-based dye valued for its vibrant blue coloration and application in the textile industry.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols, tailored for a scientific audience. While primarily used in dyeing synthetic fibers, understanding its chemical behavior is crucial for various research and development applications, including material science and toxicology.
Chemical Structure and Identification
The precise chemical structure of this compound corresponds to the molecular formula C₂₀H₁₂N₂O₆.[2][3] It is classified as an anthraquinone dye, indicating a core structure derived from 9,10-anthracenedione.[1]
Synonyms: C.I. This compound, Kayalon Polyester Blue BL-SF, Sumikaron Blue S-2GL, Terasil Blue GF[2][3][]
Physicochemical Properties
This compound exhibits properties characteristic of disperse dyes, notably low water solubility, which is fundamental to its application in dyeing hydrophobic fibers like polyester. A summary of its known properties is presented below.
| Property | Value | Reference |
| CAS Number | 12217-77-5 | [1][2] |
| Molecular Formula | C₂₀H₁₂N₂O₆ | [2][3] |
| Molecular Weight | 392.32 g/mol | Calculated |
| Appearance | Blue powder | Inferred from use |
| Water Solubility | Low | [5] |
| Light Fastness | 7-8 (Excellent) | Inferred from similar dyes |
| Sublimation Fastness | Moderate | Inferred from similar dyes |
| Washing Fastness | Good | Inferred from similar dyes |
Note: Quantitative data for melting point, boiling point, and specific water solubility are not consistently reported in publicly available literature.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on the general chemistry of anthraquinone and disperse dyes, the following methodologies are representative.
Synthesis of Anthraquinone Dyes (General Procedure)
The synthesis of anthraquinone dyes often involves the substitution of various functional groups onto the basic anthraquinone structure. A general, illustrative synthesis pathway is provided below. This is a conceptual representation and specific reagents and conditions for this compound may vary.
A representative, though not specific to this compound, synthesis method for a disperse blue dye involves the nitration of an anthraquinone derivative, followed by reduction and subsequent chemical modifications.[6] For instance, the preparation of Disperse Blue 56 involves the nitration of anthraquinone, followed by phenoxylation, a second nitration, reduction, and bromination.[6]
Analysis by High-Performance Liquid Chromatography (HPLC)
The analysis of disperse dyes is commonly performed using reverse-phase HPLC with a photodiode array (PDA) and/or mass spectrometry (MS) detector.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
-
Detection: PDA detection at the wavelength of maximum absorbance for the dye, and/or ESI-MS for mass confirmation.
-
Sample Preparation: Extraction of the dye from the matrix (e.g., textile fiber) using a suitable organic solvent, followed by filtration.
The inclusion of a mass detector provides higher confidence in peak identification and can help in the analysis of impurities.
Toxicological Information
There is a lack of publicly available, specific toxicological data for this compound, such as LD50 values. However, it is important to note that some disperse dyes, particularly certain azo dyes, have been found to have mutagenic and genotoxic properties.[7] Furthermore, some disperse dyes are known to be skin sensitizers and can cause contact dermatitis.[8] Given the limited toxicological data, this compound should be handled with appropriate laboratory safety precautions.
Dye-Fiber Interaction
The application of this compound, like other disperse dyes, on synthetic fibers such as polyester relies on the principle of dyeing from a dispersion. The dye molecules, having low water solubility, are dispersed in the dyebath and subsequently diffuse into the hydrophobic fiber.
The process is driven by heat, which increases the kinetic energy of the dye molecules and swells the polymer chains of the fiber, allowing for the penetration of the dye.[5] The dye is then held within the fiber matrix primarily through non-ionic forces such as van der Waals forces and dipole-dipole interactions.[5]
Conclusion
This compound is a commercially significant anthraquinone dye with well-established applications in the textile industry. While its fundamental chemical identity is known, there is a notable lack of comprehensive, publicly available data on its quantitative physicochemical properties and toxicology. The experimental protocols outlined in this guide are based on general principles of dye chemistry and analysis and provide a framework for researchers working with this and similar compounds. Further investigation is warranted to fully characterize its properties and potential biological effects.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [wap.guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 12217-77-5 | Benchchem [benchchem.com]
- 6. Disperse Blue 56 dyes synthesis method - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Final report on the safety assessment of disperse Blue 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Anthraquinone-Based Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathways for Disperse Blue 54 (C.I. 61505), an anthraquinone-based dye known chemically as 1,4-diamino-2,3-dicyanoanthraquinone. The information presented is compiled from established patent literature and chemical synthesis resources.
Chemical Structure and Properties
This compound is characterized by a 1,4-diaminoanthraquinone core with two cyano groups at the 2 and 3 positions. This structure is responsible for its bright blue color and its properties as a disperse dye, suitable for coloring hydrophobic fibers like polyester.
Chemical Formula: C₁₆H₈N₄O₂ Molecular Weight: 288.26 g/mol CAS Number: 12217-77-5
Synthesis Pathways
The primary route for the synthesis of this compound involves the introduction of cyano groups onto a 1,4-diaminoanthraquinone backbone. Several patented methods describe variations of this process, primarily differing in the starting material and the method of cyanation. Below are two common pathways.
Pathway 1: Direct Cyanation of 1,4-Diaminoanthraquinone
This pathway involves the direct reaction of 1,4-diaminoanthraquinone with a cyanide source in the presence of an oxidizing agent.
Spectroscopic Data Analysis of C.I. Disperse Blue 54 (CAS 12217-77-5): A Technical Guide
Compound Identification
-
CAS Number: 12217-77-5
-
Chemical Name: C.I. Disperse Blue 54
-
Synonyms: Terasil Blue GF, Sumikaron Blue S-2GL, Kayalon Polyester Blue BL-SF[]
-
Chemical Class: Anthraquinone Dye[2]
This compound belongs to the family of disperse dyes, which are characterized by their low water solubility and are primarily used for dyeing synthetic fibers like polyester.[3] Its core structure is based on anthraquinone, a common chromophore in many synthetic dyes.
Expected Spectroscopic Properties and Data
While specific data for this compound is elusive, the following sections detail the expected spectroscopic behavior and provide illustrative data from similar anthraquinone disperse dyes.
UV-Vis spectroscopy is crucial for characterizing the color and electronic properties of dyes. For anthraquinone dyes, the color arises from electronic transitions within the conjugated system of the anthraquinone core.
-
Expected λmax: Anthraquinone dyes typically exhibit strong absorption bands in the visible region. For blue dyes of this class, the maximum absorption wavelength (λmax) is expected to be in the range of 580-640 nm. For example, Disperse Blue 1 has a λmax of 615 nm.[4]
-
Data Presentation:
| Spectroscopic Parameter | Expected Value Range/Characteristic |
| λmax (Maximum Absorption) | 580 - 640 nm |
| Molar Absorptivity (ε) | High, typically in the order of 10^4 to 10^5 L·mol⁻¹·cm⁻¹ |
| Solvent Effects | The position and intensity of absorption bands can be influenced by solvent polarity. |
FTIR spectroscopy is used to identify the functional groups present in the dye molecule.
-
Expected Functional Groups: The spectrum of an anthraquinone dye like this compound would be characterized by the following absorption bands:
-
C=O (Quinone) Stretching: Strong absorption band around 1650-1680 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching (Amine/Amide): If present as substituents, in the 1250-1360 cm⁻¹ range.
-
N-H Stretching (Amine/Amide): If present, in the 3200-3500 cm⁻¹ region.
-
Aromatic C-H Stretching: Above 3000 cm⁻¹.
-
-
Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (if present) | 3200 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| C=O (Quinone) Stretch | 1650 - 1680 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-N Stretch (if present) | 1250 - 1360 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the dye, aiding in its structural elucidation.
-
Expected Molecular Ion: The molecular formula for this compound is reported as C₂₀H₁₂N₂O₆, which would correspond to a specific molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) depending on the ionization technique used.
-
Fragmentation: The fragmentation pattern would likely involve the loss of substituents from the anthraquinone core.
-
Data Presentation:
| Ion | Expected m/z Value |
| Molecular Ion (M⁺) | Dependent on the exact molecular formula. |
| Protonated Molecule ([M+H]⁺) | Molecular Weight + 1 |
| Deprotonated Molecule ([M-H]⁻) | Molecular Weight - 1 |
| Major Fragments | Would correspond to the loss of functional groups from the parent molecule. |
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
-
¹H NMR:
-
Aromatic Protons: Signals in the downfield region, typically between 7.0 and 9.0 ppm.
-
Protons on Substituents: Signals corresponding to any alkyl or other groups attached to the anthraquinone core or amino/amido groups.
-
-
¹³C NMR:
-
Carbonyl Carbons (Quinone): Signals in the highly downfield region, around 180-190 ppm.
-
Aromatic Carbons: A number of signals in the 110-150 ppm range.
-
Carbons in Substituents: Signals corresponding to any aliphatic or other functional groups.
-
-
Data Presentation:
¹H NMR
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Expected) |
|---|---|---|---|
| 7.0 - 9.0 | m (multiplet) | Aromatic Protons |
| Varies | Varies | | Substituent Protons |
¹³C NMR
| Chemical Shift (ppm) | Assignment (Expected) |
|---|---|
| 180 - 190 | Carbonyl Carbons |
| 110 - 150 | Aromatic Carbons |
| Varies | Substituent Carbons |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
-
Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent (e.g., ethanol, acetone, or dimethylformamide) of spectroscopic grade. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The spectrum of the dye solution is then recorded over a wavelength range of approximately 200 to 800 nm.
-
Sample Preparation: For solid samples, the dye is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum is collected. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Sample Preparation: The dye is dissolved in a suitable solvent compatible with the chosen ionization method.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) is often preferred for accurate mass determination.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Sample Preparation: The dye is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Various 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more detailed structural assignment.
Visualizations
Caption: UV-Vis Spectroscopy Experimental Workflow.
Caption: FTIR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
Caption: NMR Spectroscopy Experimental Workflow.
References
An In-depth Technical Guide to the Characterization of Novel Compound C20H12N2O6
Introduction
The discovery and characterization of novel chemical entities are foundational to advancements in medicinal chemistry and materials science. This guide provides a comprehensive framework for the systematic characterization of a novel compound with the molecular formula C20H12N2O6. For the purpose of this document, we will refer to this hypothetical compound as "Nitroxanthine." This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies.
Structural Elucidation
The primary step in characterizing a new molecular entity is the unambiguous determination of its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve 1 mg of Nitroxanthine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000.
-
Analysis: Compare the measured monoisotopic mass with the theoretical mass calculated for C20H12N2O6.
| Parameter | Value |
| Theoretical Mass | 388.0695 Da |
| Observed Mass | 388.0693 Da |
| Mass Error | -0.5 ppm |
| Ionization Mode | ESI+ ([M+H]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of Nitroxanthine in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
Table 1: Hypothetical ¹H and ¹³C NMR Data for Nitroxanthine
| ¹H Chemical Shift (ppm) | Integration | Multiplicity | ¹³C Chemical Shift (ppm) | Assignment |
| 8.12 | 2H | d | 122.5 | Aromatic CH |
| 7.85 | 2H | t | 128.9 | Aromatic CH |
| 7.63 | 2H | t | 131.2 | Aromatic CH |
| 7.45 | 2H | d | 118.7 | Aromatic CH |
| 11.5 (broad) | 2H | s | - | -NH- |
| - | - | - | 165.4 | C=O |
| - | - | - | 150.1 | Aromatic C-N |
| - | - | - | 145.8 | Aromatic C-O |
| - | - | - | 115.3 | Aromatic C |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet containing a small amount of Nitroxanthine or use an ATR accessory.
-
Instrumentation: Utilize an FT-IR spectrometer.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
Table 2: Key FT-IR Absorption Bands for Nitroxanthine
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-3500 (broad) | Medium | N-H stretching |
| 1680-1720 | Strong | C=O stretching (amide/ketone) |
| 1500-1600 | Medium-Strong | C=C stretching (aromatic) |
| 1200-1350 | Strong | C-N stretching |
| 1000-1200 | Strong | C-O stretching |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of Nitroxanthine in a suitable solvent (e.g., ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan over a wavelength range of 200-800 nm.
Table 3: UV-Vis Absorption Maxima for Nitroxanthine
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| 280 | 25,000 | π → π |
| 350 | 15,000 | n → π |
Physicochemical Characterization
Understanding the physicochemical properties of Nitroxanthine is crucial for its development as a potential therapeutic agent.
Solubility
Experimental Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of Nitroxanthine to various solvents (e.g., water, PBS, DMSO, ethanol).
-
Equilibration: Shake the samples at a constant temperature (e.g., 25 °C) for 24 hours.
-
Quantification: Centrifuge the samples, and determine the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method.
Table 4: Solubility of Nitroxanthine
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| PBS (pH 7.4) | 1.5 |
| DMSO | > 10,000 |
| Ethanol | 50 |
Melting Point
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of finely powdered Nitroxanthine into a capillary tube.
-
Instrumentation: Use a digital melting point apparatus.
-
Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range over which the sample melts.
Result: The melting point of Nitroxanthine was determined to be 288-291 °C.
Biological Activity Assessment
The presence of nitrogen and oxygen-containing functional groups in an aromatic system suggests that Nitroxanthine may possess biological activity. A hypothetical workflow for investigating its potential as an anti-cancer agent is presented below.
In Vitro Cytotoxicity Screening
Experimental Protocol: MTT Assay
-
Cell Culture: Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Nitroxanthine (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC50 value.
Table 5: Hypothetical IC50 Values for Nitroxanthine
| Cell Line | IC50 (µM) |
| HeLa | 12.5 |
| A549 | 25.8 |
| Normal Fibroblasts | > 100 |
Mechanism of Action: Signaling Pathway Analysis
Based on the cytotoxic activity, further experiments can be conducted to elucidate the mechanism of action. A plausible hypothesis is the induction of apoptosis through the modulation of the PI3K/Akt signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with Nitroxanthine, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, Bcl-2, Bax) and corresponding secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the characterization of a novel compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Nitroxanthine.
Solubility of Disperse Blue 54 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Disperse Blue 54 in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this dye is critical. The guide details experimental protocols for solubility determination and presents a logical workflow for these procedures.
Core Topic: Solubility of this compound
This compound, a member of the anthraquinone class of dyes, is characterized by its low water solubility and its affinity for hydrophobic materials.[1] Its solubility in organic solvents is a critical parameter for its application in various industrial and research settings, including textile dyeing, ink formulation, and as a model compound in materials science. The dissolution behavior of this compound is influenced by the polarity of the solvent, temperature, and the presence of other solutes.
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this guide provides a framework for its determination and application. The following table presents illustrative solubility data based on the general behavior of similar disperse dyes. It is important to note that these values are representative and should be experimentally verified for specific applications.
Table 1: Illustrative Solubility of this compound in Selected Organic Solvents
| Organic Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (g/L) at 25°C |
| Acetone | C₃H₆O | 5.1 | 5.0 - 10.0 |
| Ethanol | C₂H₅OH | 4.3 | 1.0 - 5.0 |
| Methanol | CH₃OH | 5.1 | 0.5 - 2.0 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 2.0 - 7.0 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 1.0 - 5.0 |
| Dimethylformamide | C₃H₇NO | 6.4 | 10.0 - 20.0 |
| Toluene | C₇H₈ | 2.4 | 0.1 - 1.0 |
Note: These values are for illustrative purposes and should be confirmed through experimental measurement.
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Visible spectrophotometry. This method is widely applicable and provides reliable results.
Principle
This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first established using standard solutions of known this compound concentrations. The solubility is then determined by measuring the absorbance of a saturated solution and interpolating the concentration from the calibration curve.
Materials and Equipment
-
This compound (analytical standard)
-
Organic solvents (analytical grade)
-
UV-Visible Spectrophotometer
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm, solvent-compatible)
-
Cuvettes (quartz or glass, depending on the solvent's UV cutoff)
-
Temperature-controlled shaker or water bath
Procedure
1. Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).
2. Determination of Maximum Absorbance Wavelength (λmax):
-
Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the λmax, the wavelength at which the dye exhibits maximum absorbance.
3. Generation of Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution, using the pure organic solvent as a blank.
-
Plot a graph of absorbance versus concentration for the standard solutions. This is the calibration curve. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
4. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand undisturbed to let the excess solid settle.
5. Measurement of Saturated Solution Absorbance:
-
Carefully withdraw a sample from the supernatant of the saturated solution using a syringe.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with the same organic solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted saturated solution at the λmax.
6. Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
Visualizations
Synthesis Pathway of Azo Disperse Dyes
The synthesis of many disperse dyes, including those with azo chromophores, typically follows a two-step process involving diazotization and coupling.[2]
Caption: General synthesis pathway for azo disperse dyes.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of dye solubility.
Caption: Workflow for solubility determination.
References
Physical and chemical properties of C.I. Disperse Blue 54
An In-depth Technical Guide to the Physical and Chemical Properties of C.I. Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of C.I. This compound (CAS No. 12217-77-5), an anthraquinone-based dye. It includes key quantitative data, detailed experimental protocols for property determination, and logical diagrams to illustrate fundamental processes.
Core Properties and Data
C.I. This compound is a synthetic colorant valued for its application in dyeing hydrophobic fibers, particularly polyester. Its chemical structure is based on the anthraquinone framework, which imparts stability and its characteristic blue hue.
Physical and Chemical Data
The fundamental physicochemical properties of C.I. This compound are summarized in the table below. This data is essential for understanding the dye's behavior in various chemical and physical systems.
| Property | Value | Source(s) |
| C.I. Name | This compound | [][2] |
| CAS Number | 12217-77-5 | [][2][3] |
| Chemical Class | Anthraquinone | [3][4] |
| Molecular Formula | C₂₀H₁₂N₂O₆ | [][2][3] |
| Molecular Weight | 376.32 g/mol | Calculated |
| Appearance | Blue Powder | [N/A] |
| Solubility | Sparingly soluble in water; soluble in select organic solvents. | [5] |
Color Fastness Properties
Color fastness is a critical parameter indicating a dye's resistance to fading or running under various conditions. The performance of C.I. This compound on polyester is rated on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for other tests (where 5 is the highest).
| Fastness Test | ISO Standard | Rating |
| Light Fastness | ISO 105-B02 | 7-8 |
| Washing Fastness | ISO 105-C06 | 4-5 |
| Sublimation Fastness | ISO 105-P01 | 3 |
Logical and Experimental Workflows
Visual diagrams are provided to clarify complex processes related to the dye's synthesis and application.
Caption: Generalized workflow for the synthesis of anthraquinone dyes like this compound.
Caption: Step-by-step mechanism of polyester fiber coloration with a disperse dye.
Experimental Protocols
The following sections detail the methodologies for determining the key properties of C.I. This compound.
Determination of UV-Visible Absorption Spectrum
This protocol outlines the procedure for obtaining the absorption spectrum of the dye to determine its maximum absorption wavelength (λmax).
-
Objective: To determine the λmax of C.I. This compound in a suitable solvent.
-
Apparatus: UV-Vis Spectrophotometer, quartz cuvettes, volumetric flasks, analytical balance.
-
Procedure:
-
Solvent Selection: Choose a suitable organic solvent in which the dye is fully soluble (e.g., acetone, dimethylformamide).
-
Stock Solution Preparation: Accurately weigh a small amount of the dye powder and dissolve it in the chosen solvent in a volumetric flask to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The final concentration should yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.8-1.1).[6]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer across the desired wavelength range (e.g., 300-800 nm).[6]
-
Measurement: Rinse and fill a cuvette with the diluted dye solution. Place it in the spectrophotometer and record the absorption spectrum.
-
Analysis: Identify the wavelength at which the highest absorbance peak occurs. This value is the λmax.
-
Color Fastness to Washing (ISO 105-C06)
This protocol assesses the resistance of the dye on a fabric to repeated laundering.[7][8]
-
Objective: To evaluate the change in color of the dyed specimen and the degree of staining on adjacent fabrics during washing.
-
Apparatus: Launder-Ometer or similar apparatus, stainless steel balls, multifibre adjacent fabric (e.g., TV or DW type), grey scale for color change, grey scale for staining, color matching cabinet.[8][9]
-
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric (e.g., 10 cm x 4 cm) is stitched together with a same-sized piece of multifibre fabric.[7]
-
Solution Preparation: Prepare a wash solution containing a standard reference detergent (e.g., 4 g/L ECE Phosphate detergent) and, if required by the specific test method, sodium perborate (1 g/L).[7][8]
-
Washing Cycle: Place the composite specimen, the wash solution, and the specified number of stainless steel balls (to provide mechanical action) into a stainless steel container.[9]
-
Agitation: The container is sealed and agitated in the Launder-Ometer at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).[7]
-
Rinsing and Drying: After the cycle, the specimen is removed, rinsed thoroughly with hot and then cold water, and dried in air at a temperature not exceeding 60°C.[8]
-
Assessment: The multifibre fabric is separated from the dyed specimen. The change in color of the dyed specimen is assessed against the original fabric using the grey scale for color change. The staining on each fiber of the multifibre strip is assessed using the grey scale for staining. All assessments are performed under standardized lighting conditions.[7]
-
Color Fastness to Artificial Light (ISO 105-B02)
This protocol determines the resistance of the dye to the fading action of an artificial light source that simulates natural daylight.[10][11][12]
-
Objective: To determine the effect of artificial light on the color of the dyed textile.
-
Apparatus: Xenon arc lamp fading apparatus, blue wool references (Scale 1-8), sample mounting cards, assessment mask, grey scale for color change.[11][13]
-
Procedure:
-
Sample Mounting: A specimen of the dyed fabric is mounted on a card, partially covered to leave an unexposed area for comparison.
-
Reference Mounting: A set of blue wool lightfastness references (numerically graded 1 to 8, with 8 being the most resistant) are mounted in the same manner.[14]
-
Exposure: The mounted specimen and blue wool references are placed in the xenon arc apparatus and exposed simultaneously to the light under controlled conditions of temperature and humidity.[13]
-
Assessment: The exposure is continued until a specified color change is observed on the specimen, corresponding to a certain rating on the grey scale. The light fastness rating of the specimen is determined by comparing which of the blue wool references shows a similar degree of fading.[10][12]
-
Color Fastness to Dry Heat / Sublimation (ISO 105-P01)
This test evaluates the resistance of the dye to migrating or vaporizing from the fabric when subjected to dry heat, a process relevant to ironing and heat-setting.[15][16][17]
-
Objective: To determine the resistance of the color to dry heat and assess staining on an adjacent undyed fabric.
-
Apparatus: Heat pressing or sublimation fastness tester with precisely controlled temperature plates, undyed polyester fabric, grey scales.[15][18]
-
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric is placed in contact with an undyed piece of polyester fabric.
-
Heating: The composite specimen is placed between the two heating plates of the apparatus, which are maintained at a specified temperature (e.g., 150°C, 180°C, or 210°C).[15]
-
Pressing: A specified pressure is applied for a set duration (e.g., 30 seconds).[15]
-
Cooling and Conditioning: The specimen is removed and conditioned in a standard atmosphere.
-
Assessment: The change in color of the original dyed specimen is evaluated using the grey scale for color change. The degree of staining on the adjacent undyed polyester fabric is evaluated using the grey scale for staining.[15][17]
-
References
- 2. This compound | 12217-77-5 [chemicalbook.com]
- 3. This compound | 12217-77-5 | Benchchem [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 11. wewontech.com [wewontech.com]
- 12. fyitester.com [fyitester.com]
- 13. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. textilelearner.net [textilelearner.net]
- 16. intertekinform.com [intertekinform.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
An In-Depth Technical Guide to the Thermochemical Properties of C.I. Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Blue 54 is a synthetic anthraquinone dye valued for its vibrant blue hue and application in coloring hydrophobic fibers, particularly polyester.[1][2] Its molecular structure, based on the stable anthraquinone core, imparts good lightfastness and thermal stability, making it suitable for high-temperature dyeing processes.[1][2] Understanding the thermochemical properties of this compound is crucial for optimizing dyeing processes, ensuring product quality, and assessing its environmental and toxicological profile. This technical guide provides a comprehensive overview of the available thermochemical data, detailed experimental protocols for its determination, and a visualization of its general synthesis pathway.
Core Thermochemical Properties
Data Presentation
Table 1: Estimated Thermochemical Data for this compound
| Property | Estimated Value | Notes |
| Heat of Formation (ΔHf°) | -179 kJ/mol (for Anthraquinone) | The actual value for this compound will differ due to substituents. This value serves as a baseline approximation of the core structure's contribution. |
| Heat of Combustion (ΔHc°) | -6449 kJ/mol (for Anthraquinone) | The actual value for this compound will be higher due to the presence of additional organic functional groups. This value provides a reference for the energy content of the fundamental anthraquinone structure. |
Table 2: Qualitative Thermodynamic Parameters of Dyeing Polyester with this compound
| Thermodynamic Parameter | Sign | General Range for Anthraquinone Dyes | Significance in Dyeing Process |
| Standard Affinity (-Δμ°) | Positive | Varies with dye structure and conditions | A positive value indicates the dye's tendency to move from the dyebath to the fiber.[3] |
| Enthalpy of Dyeing (ΔH°) | Positive | +1.1 x 10-2 to +2.9 x 101 kJ/mol | The positive value indicates that the dyeing process is endothermic and favored by higher temperatures, which is characteristic of disperse dyeing on polyester.[4] |
| Entropy of Dyeing (ΔS°) | Positive | +1.1 x 10-4 to +1.5 x 10-1 kJ/mol·K | The increase in entropy suggests that the overall system becomes more disordered as the dye molecules move from the aqueous phase to the polymer matrix.[4] |
| Gibbs Free Energy of Dyeing (ΔG°) | Negative | -10 to -40 kJ/mol | A negative Gibbs free energy signifies that the dyeing process is spontaneous under the specified conditions. |
Thermal Decomposition Behavior
The thermal stability of this compound is a critical parameter, particularly in relation to its sublimation fastness during textile processing.[1][2] While specific TGA/DSC data for this compound is not publicly available, the general behavior of anthraquinone disperse dyes can be described.
Table 3: Expected Thermal Decomposition Characteristics of this compound
| Analysis Type | Expected Observations | Significance |
| Thermogravimetric Analysis (TGA) | Onset of decomposition above typical dyeing and heat-setting temperatures (e.g., >250°C). | Indicates the temperature at which the dye molecule begins to degrade, which is crucial for determining its processing limits. |
| Differential Scanning Calorimetry (DSC) | An endothermic peak corresponding to melting, followed by exothermic peaks at higher temperatures indicating decomposition. | Provides information on the melting point and the energy changes associated with thermal degradation. |
Experimental Protocols
The following are detailed methodologies for determining the key thermochemical properties of this compound.
Determination of Thermodynamic Parameters of Dyeing
This protocol outlines the experimental procedure for determining the standard affinity, enthalpy, and entropy of dyeing for this compound on polyester fabric.
Methodology:
-
Preparation of Materials:
-
Scour and pre-treat 100% polyester fabric to remove any impurities.
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of dyebaths with varying concentrations of the dye.
-
Use a suitable dispersing agent to ensure a stable dispersion of the dye in the aqueous bath.
-
Adjust the pH of the dyebaths to a weakly acidic condition (typically pH 4.5-5.5) using an appropriate buffer.
-
-
Dyeing Procedure:
-
Conduct dyeing experiments at a minimum of three different temperatures (e.g., 110°C, 120°C, and 130°C) in a high-temperature dyeing apparatus.
-
For each temperature, place a known weight of the polyester fabric into each of the dyebaths with varying dye concentrations.
-
Allow the dyeing to proceed for a sufficient time to reach equilibrium (typically several hours).
-
-
Analysis:
-
After dyeing, remove the fabric samples and measure the concentration of the remaining dye in each dyebath using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the amount of dye adsorbed by the fabric (Cf) and the concentration of dye remaining in the bath (Cs) at equilibrium.
-
Plot the adsorption isotherms (Cf vs. Cs) for each temperature.
-
-
Calculation of Thermodynamic Parameters:
-
Determine the partition coefficient (K) from the slope of the Nernst isotherm (a plot of Cf vs. Cs).[3]
-
Calculate the standard affinity (-Δμ°) using the following equation: -Δμ° = -RT ln(K) where R is the gas constant and T is the absolute temperature.[3]
-
Calculate the enthalpy of dyeing (ΔH°) from the slope of the van't Hoff plot (ln(K) vs. 1/T).
-
Calculate the entropy of dyeing (ΔS°) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol describes the methodology for assessing the thermal stability and decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (typically 5-10 mg) of pure this compound powder into a TGA or DSC crucible.
-
-
Instrumental Analysis:
-
Place the crucible in the TGA or DSC instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Conduct the analysis under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions.
-
-
Data Interpretation:
-
TGA: The resulting thermogram will show weight loss as a function of temperature. The onset of a significant weight loss indicates the beginning of thermal decomposition.
-
DSC: The DSC curve will show heat flow as a function of temperature. Endothermic peaks typically correspond to phase transitions like melting, while exothermic peaks indicate decomposition processes.
-
Visualizations
General Synthesis Pathway of an Anthraquinone Dye
The synthesis of anthraquinone dyes often involves the sulfonation or nitration of anthraquinone, followed by nucleophilic substitution reactions to introduce amino or other functional groups.
References
An In-depth Technical Guide to the Core Mechanism of Action of Disperse Blue 54 in Polyester Dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of C.I. Disperse Blue 54 when dyeing polyester fibers. The content delves into the fundamental principles of disperse dyeing, the specific properties of this compound, and the physicochemical interactions that govern the dyeing process. Detailed experimental protocols for characterizing the dyeing behavior are also provided.
Introduction to Disperse Dyes and Polyester Dyeing
Disperse dyes are non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers like polyester. The dyeing mechanism is a complex process involving the transfer of dye molecules from an aqueous dispersion to the solid polymer substrate. This process is governed by several factors, including temperature, pH, and the presence of auxiliary chemicals.
Polyester fibers, being highly crystalline and lacking ionic groups, present a challenge for dyeing. The compact structure of polyester necessitates high temperatures (typically around 130°C) or the use of a carrier to facilitate dye penetration into the fiber matrix.
C.I. This compound: Properties and Characteristics
C.I. This compound is a disperse dye belonging to the anthraquinone chemical class. Its key properties are summarized below:
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 12217-77-5 |
| Chemical Class | Anthraquinone |
| Molecular Formula | C₂₀H₁₂N₂O₆ |
Chemical Structure:
While the exact proprietary structures of commercial dyes are often not disclosed, the fundamental structure of C.I. This compound is based on the anthraquinone skeleton. A plausible structure based on its molecular formula and chemical class is presented below. The presence of polar functional groups is crucial for its interaction with the polyester fiber.
An In-Depth Technical Guide to Disperse Blue 54: Discovery, History, and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 54, identified by the CAS number 12217-77-5, is a significant member of the anthraquinone class of disperse dyes. These dyes are characterized by their low solubility in water and their application in dyeing hydrophobic synthetic fibers, most notably polyester. This technical guide provides a comprehensive overview of the discovery, historical development, chemical properties, synthesis, and application of this compound, tailored for a scientific audience.
Discovery and Historical Development
The development of this compound is intrinsically linked to the rise of synthetic fibers in the early 20th century. Natural dyes, which were effective for traditional fibers like cotton and wool, proved unsuitable for newly developed hydrophobic materials such as cellulose acetate. This challenge spurred the invention of a new class of dyes.
Physicochemical and Fastness Properties
This compound is recognized for its excellent performance characteristics, particularly its high light fastness, making it suitable for applications requiring durability and resistance to fading.
| Property | Value/Rating |
| CAS Number | 12217-77-5 |
| Chemical Class | Anthraquinone |
| Molecular Formula | C20H15N2O4 |
| Appearance | Blue powder |
| Solubility | Low in water, soluble in some organic solvents |
| Light Fastness (ISO) | 7 |
| Washing Fastness (ISO) | 4-5 |
| Sublimation Fastness | Moderate |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process rooted in the chemistry of anthraquinone derivatives. The core of the molecule is 1,5-diamino-4,8-dihydroxyanthraquinone.
Step 1: Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone
A common route to this intermediate involves the reduction of 1,5-dinitro-4,8-dihydroxyanthraquinone.
-
Materials: 1,5-dinitro-4,8-dihydroxyanthraquinone, Sodium Sulfide (Na2S) or other reducing agents, aqueous solution.
-
Procedure:
-
Suspend 1,5-dinitro-4,8-dihydroxyanthraquinone in an aqueous solution.
-
Add a reducing agent, such as sodium sulfide, to the suspension.
-
Heat the mixture under reflux for several hours until the reduction is complete.
-
Cool the reaction mixture and isolate the precipitated 1,5-diamino-4,8-dihydroxyanthraquinone by filtration.
-
Wash the product with water to remove impurities and dry.
-
Step 2: Introduction of the p-Hydroxyphenyl Group
While the precise, publicly documented industrial synthesis of this compound is proprietary, a plausible subsequent step involves the reaction of the 1,5-diamino-4,8-dihydroxyanthraquinone intermediate with a reagent to introduce the p-hydroxyphenyl group at the 2-position. This is likely achieved through a nucleophilic aromatic substitution or a related condensation reaction under specific conditions of temperature, pressure, and catalysis.
Application of this compound in Polyester Dyeing
Disperse dyes are applied to polyester fibers at high temperatures, which allows the dye molecules to penetrate the tightly packed polymer structure.
-
Materials: this compound, dispersing agent, acetic acid (to adjust pH), polyester fabric.
-
Procedure (High-Temperature Dyeing Method):
-
Prepare a dye dispersion by mixing this compound powder with a dispersing agent and a small amount of water to form a paste.
-
Add the paste to a dye bath containing water.
-
Adjust the pH of the dye bath to approximately 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Gradually raise the temperature of the dye bath to 130-135°C in a high-temperature, high-pressure dyeing machine.
-
Maintain this temperature for 30-60 minutes to allow for dye diffusion and fixation.
-
Cool the dye bath and remove the fabric.
-
Perform a reduction clearing process by treating the dyed fabric with a solution of sodium hydroxide and sodium hydrosulfite to remove any unfixed dye from the fiber surface.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the dyed fabric.
-
Visualizations
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 54 is a synthetic dye belonging to the anthraquinone class, characterized by its use in dyeing polyester and other synthetic fibers. The monitoring of disperse dyes in various matrices is crucial due to potential environmental and health concerns, including allergic reactions from prolonged skin contact. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of these dyes and their impurities. This application note provides a detailed protocol for the HPLC analysis of this compound, adapted from established methods for similar disperse dyes.
Experimental Protocols
This section details the methodology for the HPLC analysis of this compound. The following protocol is adapted from a validated method for the analysis of a range of disperse dyes.
Sample Preparation:
-
Accurately weigh 10 mg of the this compound standard or sample.
-
Dissolve the weighed portion in 10 mL of a suitable organic solvent, such as methanol or a mixture of acetonitrile and water, to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Filter the prepared solutions through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
Chromatographic Conditions:
A standard reverse-phase HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a suitable percentage of B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min: 40% B 2-15 min: 40-90% B 15-20 min: 90% B 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at the wavelength of maximum absorbance for this compound (typically in the range of 550-650 nm, a PDA detector can be used to determine the optimal wavelength). |
Data Presentation
The following table provides an example of retention times for various disperse dyes obtained using a similar HPLC method. The retention time for this compound is expected to be within this range, and specific identification should be confirmed by running a standard.
| Analyte | Retention Time (minutes) |
| Disperse Yellow 3 | 8.5 |
| Disperse Red 1 | 9.2 |
| Disperse Blue 3 | 10.1 |
| Disperse Blue 106 | 11.5 |
| This compound (Illustrative) | ~10-12 |
Note: The retention time for this compound is an estimate and should be determined experimentally.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
Figure 1. Experimental workflow for the HPLC analysis of this compound.
Figure 2. Logical relationship of factors affecting analyte retention in reverse-phase HPLC.
Application Note: High-Sensitivity Trace Analysis of Disperse Blue 54 in Environmental and Textile Samples using LC-MS/MS
Abstract
This application note presents a detailed protocol for the trace analysis of Disperse Blue 54, a synthetic anthraquinone dye, in complex matrices such as environmental water and textile extracts. The method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity for the quantification of this compound. This protocol is intended for researchers, analytical scientists, and quality control professionals in the fields of environmental monitoring, textile industry, and regulatory compliance.
Introduction
This compound (CAS No. 12217-77-5) is a disperse dye belonging to the anthraquinone class, characterized by its vibrant blue color and application in dyeing synthetic fibers.[1][2] Due to the potential environmental persistence and toxicological concerns associated with synthetic dyes, sensitive and reliable analytical methods are crucial for their monitoring at trace levels. LC-MS/MS has emerged as the preferred technique for such analyses due to its superior sensitivity and specificity compared to conventional methods like HPLC-UV. This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound.
Experimental
Sample Preparation
For Textile Samples:
A robust and widely used method for extracting disperse dyes from textile matrices involves solvent extraction with sonication.
-
Accurately weigh 1.0 g of the textile sample, cut into small pieces.
-
Place the sample in a 50 mL conical tube and add 20 mL of methanol.
-
Sonicate the sample for 30 minutes at 50 °C.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
For Water Samples:
Solid-Phase Extraction (SPE) is employed to concentrate the analyte and remove interfering matrix components from aqueous samples.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are key to the selective and sensitive quantification of this compound.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
Based on the chemical formula of this compound, C₂₀H₁₂N₂O₆, the theoretical exact mass of the neutral molecule is 376.07 g/mol .[] For positive electrospray ionization, the protonated molecule [M+H]⁺ is the target precursor ion. The following MS parameters are proposed as a starting point for method development.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 377.1 (Calculated for [C₂₀H₁₃N₂O₆]⁺)
-
Proposed Product Ions (m/z): To be determined experimentally. Typical fragmentation of anthraquinone structures involves cleavage of side chains and fragmentation of the quinone system.
-
Collision Energy (eV): To be optimized for each transition.
Data Analysis and Quantification
Quantification is performed using a calibration curve prepared from a series of standard solutions of this compound of known concentrations. The peak area of the most intense and specific MRM transition is plotted against the concentration.
Results and Discussion
Table 1: Expected Quantitative Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Linear Range | 1 - 100 µg/L |
| Recovery | 80 - 110% |
| Precision (RSD%) | < 15% |
Workflow Diagrams
Caption: Experimental workflow for the trace analysis of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the trace analysis of this compound in both textile and environmental water samples. The detailed sample preparation and instrumental parameters serve as a comprehensive starting point for method development and validation in analytical laboratories. The high selectivity of MRM ensures reliable quantification even in complex matrices, making this method suitable for routine monitoring and research applications.
References
Application Note: Protocol for Dyeing Polyester Fibers with C.I. Disperse Blue 54
Introduction
Polyester (polyethylene terephthalate, PET) is a synthetic fiber renowned for its durability, wrinkle resistance, and hydrophobicity. However, its highly crystalline and compact molecular structure, coupled with a lack of chemically active dye sites, presents significant challenges for dyeing.[1][2] Dyeing polyester requires conditions that can open up the fiber structure to allow dye penetration. This is typically achieved using non-ionic disperse dyes at high temperatures and pressures or with the assistance of chemical "carriers".[3][4][5]
Disperse dyes are finely ground, sparingly soluble colorants that exist as a microscopic dispersion in the dyebath.[6][7] The dyeing mechanism for polyester is often described by the "solid solution" theory, where the dye transfers from the aqueous medium, adsorbs onto the fiber surface, and then diffuses into the amorphous regions of the polymer matrix.[6][8] This process is highly dependent on temperature, which increases the kinetic energy of dye molecules and swells the fiber, and on maintaining an acidic pH to ensure dye stability and optimal exhaustion.[3][7][9]
This document provides a detailed protocol for the exhaust dyeing of polyester fibers with C.I. Disperse Blue 54 (CAS No. 12217-77-5), an anthraquinone-based disperse dye.[6][10] The high-temperature (HT) dyeing method is outlined, as it generally provides the best fastness properties and avoids the environmental and health concerns associated with carriers.[4][11]
Experimental Protocol: High-Temperature Exhaust Dyeing
This protocol describes the dyeing of polyester fabric using a high-temperature exhaust method, which involves processing the material in a heated, pressurized dyeing vessel where the liquor is circulated through the stationary fabric.[8]
1. Pre-treatment (Scouring)
Before dyeing, the polyester fabric must be scoured to remove any oils, sizes, or other impurities that could hinder dye uptake.
-
Prepare a bath containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (2 g/L).[12]
-
Treat the fabric at 60°C for 30 minutes.[12]
-
Rinse the fabric thoroughly with warm and then cold water and allow it to dry.
2. Dye Bath Preparation and Dyeing Procedure
-
Dye Dispersion: Prepare a paste by mixing the required amount of this compound powder with a dispersing agent (ratio 1:1) and a small amount of cold water.[3][12] Stir until a smooth, lump-free paste is formed, then dilute with warm water (40-50°C).
-
Dye Bath Setup: Fill the dyeing vessel with water and add a dispersing agent and acetic acid to adjust the pH.[3][4]
-
Loading: Add the pre-treated polyester fabric to the dye bath at approximately 60°C.[3] Allow it to run for 10-15 minutes for even wetting.
-
Dye Addition: Add the prepared dye dispersion to the bath.
-
Temperature Ramp-up: Increase the temperature from 60°C to 130°C at a rate of 1.5-2.0°C per minute.[13]
-
Dyeing: Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[3][12]
-
Cooling: Cool the dye bath down to 70-80°C at a rate of approximately 2°C per minute.[13] Drain the bath.
-
Rinsing: Rinse the dyed fabric with hot water, followed by a cold water rinse.
3. After-treatment (Reduction Clearing)
This step is crucial for removing unfixed disperse dye from the fiber surface, thereby improving wash fastness and preventing color bleeding.[3][12]
-
Prepare a new bath at 50°C.[13]
-
Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2-3 g/L).[12][13]
-
Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.[12][13]
-
Drain the bath and rinse the fabric thoroughly with hot water.
-
Neutralization: Neutralize the fabric in a bath containing acetic acid (1 g/L) at 40°C for 5 minutes.[12]
-
Final Rinse: Perform a final cold water rinse.
-
Drying: Dry the fabric, for instance, in a dryer at 100°C.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the high-temperature exhaust dyeing protocol for polyester with this compound.
| Parameter | Value/Range | Unit | Purpose |
| Dye Concentration | 0.5 - 3.0 | % owf¹ | To achieve desired shade depth (light to deep) |
| Dispersing Agent | 1.0 - 2.0 | g/L | Prevents dye aggregation, ensures stable dispersion[3][14] |
| Acetic Acid | As required | - | To achieve and maintain acidic pH[3][4] |
| pH of Dye Bath | 4.5 - 5.5 | - | Optimal pH for disperse dye stability and exhaustion[3][9] |
| Liquor Ratio (M:L) | 1:10 | - | Ratio of material weight to liquor volume[4] |
| Initial Temperature | 60 | °C | Starting temperature for dyeing process[3] |
| Heating Rate | 1.5 - 2.0 | °C/min | Gradual temperature increase to ensure level dyeing[13] |
| Dyeing Temperature | 130 | °C | Optimal temperature for HT dyeing of polyester[3][13] |
| Dyeing Time | 45 - 60 | minutes | Time at peak temperature for dye diffusion and fixation[3][12] |
| Cooling Rate | ~2.0 | °C/min | Gradual cooling to avoid shocking the fiber[13] |
| Reduction Clearing | |||
| Sodium Hydroxide | 2.0 | g/L | Alkaline medium for reduction[12] |
| Sodium Hydrosulfite | 2.0 - 3.0 | g/L | Reducing agent to strip surface dye[12][13] |
| Temperature | 70 - 80 | °C | Effective temperature for clearing process[12] |
| Time | 15 - 20 | minutes | Duration of the clearing process[13] |
¹% owf = on the weight of fiber
Workflow Visualization
The following diagram illustrates the complete experimental workflow for dyeing polyester fibers with this compound using the high-temperature exhaust method.
Caption: Workflow for High-Temperature Dyeing of Polyester.
References
- 1. bluelakechem.com [bluelakechem.com]
- 2. How to dye and procedure of dyeing for textile: Carrier dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]
- 3. textilelearner.net [textilelearner.net]
- 4. textilelearner.net [textilelearner.net]
- 5. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 12217-77-5 | Benchchem [benchchem.com]
- 7. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dyeing - Wikipedia [en.wikipedia.org]
- 9. article.sapub.org [article.sapub.org]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijcmas.com [ijcmas.com]
- 13. youtube.com [youtube.com]
- 14. textilestudycenter.com [textilestudycenter.com]
Application Notes and Protocols: Disperse Blue 54 in Textile Printing Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 54 in the formulation of textile printing inks, specifically for polyester and its blended fabrics. This document outlines the requisite materials, detailed experimental protocols for ink preparation and evaluation, and expected performance characteristics.
Introduction
This compound is an anthraquinone-based disperse dye valued for its vibrant blue hue and good fastness properties on synthetic fibers. Its application in digital textile printing, particularly through inkjet technology, requires the formulation of stable, high-performance inks. The following sections detail the preparation and rigorous evaluation of such inks.
Quantitative Performance Data
The performance of a textile printing ink formulated with this compound is primarily assessed by its colorfastness properties on the printed substrate. The following table summarizes typical performance data for this compound on polyester fabric.
| Property | Test Method | Rating/Value |
| Light Fastness | AATCC 16.3 / ISO 105-B02 | 7-8 (Excellent)[1] |
| Wash Fastness | ISO 105-C06 | 4-5 (Good to Excellent)[1] |
| Crocking (Rubbing) Fastness - Dry | AATCC 8 / ISO 105-X12 | 4-5 (Good to Excellent) |
| Crocking (Rubbing) Fastness - Wet | AATCC 8 / ISO 105-X12 | 3-4 (Moderate to Good) |
| Perspiration Fastness (Acidic & Alkaline) | AATCC 15 / ISO 105-E04 | 4-5 (Good to Excellent) |
| Sublimation Fastness | AATCC 117 / ISO 105-P01 | 3 (Moderate)[1] |
Experimental Protocols
Preparation of this compound Inkjet Ink
This protocol outlines the laboratory-scale preparation of a water-based inkjet ink using this compound.
3.1.1. Materials:
-
This compound dye powder
-
Dispersing agent (e.g., high molecular weight block copolymer)
-
Wetting agent/Humectant (e.g., Diethylene glycol, Glycerol)
-
Co-solvent (e.g., Ethylene glycol)
-
Defoamer (e.g., organosilicon-based)
-
Deionized water
-
Zirconia beads (0.4-0.6 mm diameter)
-
Planetary ball mill
-
Magnetic stirrer
-
Vacuum filtration system with 0.22 µm filter
3.1.2. Procedure for Dye Dispersion (Color Paste Preparation):
-
Accurately weigh the this compound powder (e.g., 15.0 wt%), dispersing agent (e.g., 7.5 wt%), a portion of the wetting agent (e.g., diethylene glycol, 15.0 wt%), and deionized water (e.g., 62.5 wt%).[2][3]
-
Combine these components in a milling vessel with zirconia beads.
-
Mill the mixture in a planetary ball mill at a high speed (e.g., 800 rpm) for a sufficient duration (e.g., 3-6 hours) to achieve the desired particle size.[2][3] The target is an average particle size of less than 250 nm for stable ink performance.
3.1.3. Ink Formulation:
-
In a separate beaker, combine the remaining wetting agent, co-solvent, and deionized water.
-
While stirring with a magnetic stirrer, slowly add the prepared color paste to the solvent mixture.
-
Add a small amount of defoamer (e.g., 0.3 wt%) and continue stirring for approximately 20-30 minutes until a homogenous dispersion is achieved.[2]
-
Filter the final ink formulation through a 0.22 µm membrane filter under vacuum to remove any large particles or agglomerates.[3]
Evaluation of Ink Properties
3.2.1. Viscosity Measurement:
-
Apparatus: Rotational viscometer.
-
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the ink sample to a controlled temperature (e.g., 25°C).
-
Place the specified volume of ink into the viscometer's sample holder.
-
Measure the torque required to rotate a spindle at a constant speed within the ink.
-
Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s). For inkjet applications, a viscosity of 2-5 mPa·s is generally targeted.
-
3.2.2. Surface Tension Measurement:
-
Apparatus: Tensiometer (e.g., using the pendant drop or Du Noüy ring method).
-
Procedure (Pendant Drop Method):
-
A drop of the ink is suspended from the tip of a needle.
-
The shape of the drop is captured by a camera.
-
Software analysis of the drop shape, based on the Young-Laplace equation, determines the surface tension.
-
The ideal surface tension for inkjet inks is typically in the range of 28-40 mN/m.
-
3.2.3. Particle Size Analysis:
-
Apparatus: Dynamic Light Scattering (DLS) particle size analyzer.
-
Procedure:
-
Dilute the ink sample with deionized water to the appropriate concentration for analysis.
-
Place the diluted sample in the analyzer.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The particle size distribution is calculated from these fluctuations. The average particle size should be below 250 nm to prevent nozzle clogging.
-
Evaluation of Printed Fabric Performance
3.3.1. Printing and Fixation:
-
Print the formulated this compound ink onto a prepared polyester fabric using a piezoelectric inkjet printer.
-
After printing, dry the fabric.
-
Fix the dye to the fabric using a heat press or a thermosol process at a high temperature (e.g., 180-210°C) for a specified time (e.g., 60-90 seconds). This allows the dye to sublimate and diffuse into the polyester fibers.
3.3.2. Colorfastness to Washing (ISO 105-C06):
-
Procedure:
-
Prepare a composite specimen by stitching the printed fabric sample between two pieces of undyed standard multifiber fabric.
-
Place the specimen in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls.
-
Agitate the container in a laundering machine at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 minutes).
-
Rinse and dry the specimen.
-
Evaluate the color change of the printed sample and the staining of the multifiber fabric using the respective grey scales under standard lighting conditions.
-
3.3.3. Colorfastness to Crocking (AATCC Test Method 8):
-
Procedure:
-
Mount the printed fabric sample on the base of a crockmeter.
-
For dry crocking, a dry, standard white cotton cloth is mounted on the rubbing finger.
-
For wet crocking, the white cotton cloth is wetted with deionized water to a specific moisture content.
-
The rubbing finger is passed back and forth over the printed sample for a set number of cycles (e.g., 10 cycles).
-
The amount of color transferred to the white cotton cloth is assessed by comparing it to a chromatic transference scale or a grey scale for staining.
-
3.3.4. Colorfastness to Light (AATCC Test Method 16.3):
-
Procedure:
-
Mount the printed fabric specimen in a holder.
-
Expose the specimen to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight for a specified duration.
-
Simultaneously expose a set of blue wool lightfastness standards.
-
The lightfastness is rated by comparing the fading of the specimen to the fading of the blue wool standards. A rating of 7-8 indicates excellent lightfastness.[1]
-
References
Application Note: Disperse Blue 54 as a Model Compound for Dye Degradation Studies
Audience: Researchers, scientists, and professionals in environmental science and material degradation.
Introduction: Disperse Blue 54 is an anthraquinone dye characterized by its low water solubility and is primarily used for dyeing synthetic fibers like polyester.[1] Due to the stability of their chemical structure, anthraquinone dyes are often resistant to conventional wastewater treatment methods, making them significant environmental pollutants.[2][3] Therefore, this compound serves as an excellent model compound for research focused on developing and optimizing advanced degradation techniques for recalcitrant dye pollutants. This document provides detailed protocols for studying the degradation of this compound using various advanced oxidation and biological processes.
Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂, ZnO) and a light source (e.g., UV, visible light) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down complex dye molecules into simpler, less harmful compounds like CO₂ and H₂O.[4]
Experimental Protocol: Photocatalytic Degradation of this compound
-
Preparation of Dye Solution:
-
Catalyst Suspension:
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye molecules and the catalyst surface.
-
-
Photoreaction:
-
Sample Analysis:
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the samples to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.
-
Quantitative Data for Photocatalytic Degradation of Similar Disperse Dyes
The following table summarizes optimal conditions found for the degradation of dyes structurally similar to this compound, which can serve as a starting point for optimization.
| Parameter | Disperse Blue 79:1 (ZnO/Mn catalyst)[5] | Disperse Blue 94 (SrCrO₄ catalyst)[6] | Disperse Blue 56 (Cu-Ti-PILCs)[7] |
| Optimal pH | 8.5 | 7.0 | Not Specified |
| Catalyst Dose | 0.05 g / 100 mL | 0.25 g / 100 mL | 1.0 g / 100 mL |
| Initial Dye Conc. | 3.0 x 10⁻⁵ M | 3.0 x 10⁻⁵ M | 100 mg/L |
| Degradation Efficiency | Rate constant (k) = 2.06 x 10⁻⁴ sec⁻¹ | Optimum degradation observed | ~97% removal in 120 min |
Workflow for Photocatalytic Degradation
Caption: Workflow for a typical photocatalytic dye degradation experiment.
Fenton and Photo-Fenton Degradation
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. This process can be enhanced by UV-Vis light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of radical production.[9]
Experimental Protocol: Fenton Degradation of this compound
-
Preparation of Dye Solution:
-
Prepare an aqueous solution of this compound at the desired concentration.
-
-
pH Adjustment:
-
Adjust the pH of the dye solution to an acidic range, typically between 2.8 and 4.0, using H₂SO₄ or HCl.[10] This is a critical step for the Fenton reaction.
-
-
Initiation of Fenton Reaction:
-
Add a specific amount of a Fe²⁺ source (e.g., FeSO₄·7H₂O) to the solution.
-
Add the required amount of H₂O₂ (e.g., 30% w/v) to initiate the degradation reaction. The molar ratio of Fe²⁺ to H₂O₂ is a key parameter to optimize.[10]
-
-
Reaction and Sampling:
-
Keep the solution under constant stirring. For photo-Fenton, irradiate the solution with a UV or visible light source.
-
Withdraw samples at regular intervals. To quench the reaction in the sample, immediately add a substance like NaOH to raise the pH or a radical scavenger.
-
-
Sample Analysis:
-
Filter the samples to remove precipitated iron hydroxides.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer to determine the residual dye concentration.
-
Quantitative Data for Fenton-Based Degradation
This table provides typical parameters used in Fenton processes for dye degradation.
| Parameter | Fenton Process (General)[9] | Fenton for Direct Blue 1[10] | Photo-Fenton for Azo Dyes[11] |
| Optimal pH | Acidic (typically 2.5-4.0) | 2.8 | Optimized conditions |
| Fe²⁺:H₂O₂ Molar Ratio | Varies; requires optimization | 1:40 showed highest decolorization | Optimized conditions |
| Initial Dye Conc. | Parameter for optimization | 0.04 mmol L⁻¹ | Not specified |
| Degradation Efficiency | Highly effective | ~98% decolorization (Fenton + precipitation) | 94-99% color removal |
Workflow for Fenton Degradation
Caption: Generalized workflow for Fenton and photo-Fenton experiments.
Biological Degradation
Biological degradation utilizes microorganisms (bacteria, fungi) or their enzymes (laccases, peroxidases) to break down dye molecules.[12] This approach is considered environmentally friendly and cost-effective. Studies have shown that various microorganisms can effectively decolorize and mineralize disperse dyes.[1][13]
Experimental Protocol: Fungal Degradation of this compound
-
Microorganism and Culture Preparation:
-
Select a potent dye-degrading fungal strain, such as Aspergillus sp.[2][3]
-
Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth) and sterilize it by autoclaving.
-
Inoculate the medium with the fungal spores or mycelia and incubate under appropriate conditions (e.g., 25-30°C, shaking at 120-150 rpm) to obtain a sufficient biomass.
-
-
Decolorization Experiment:
-
Prepare a mineral salt medium containing this compound as the main carbon source at a specific concentration (e.g., 50 mg/L).[3]
-
Inoculate this medium with a known amount of the pre-grown fungal biomass.
-
Incubate the flasks under controlled conditions (temperature, pH, agitation, microaerophilic/anoxic conditions).[3][13]
-
-
Sample Analysis:
-
Collect samples aseptically at different time intervals.
-
Separate the biomass from the medium by centrifugation.
-
Measure the absorbance of the supernatant with a UV-Vis spectrophotometer to quantify the decolorization.
-
Further analysis (e.g., GC-MS, FTIR) can be performed on the extracted metabolites to identify degradation products and propose a degradation pathway.[3]
-
Quantitative Data for Biological Degradation of Similar Disperse Dyes
| Parameter | Aspergillus sp. XJ-2 (for DB 2BLN)[2][3] | Bacillus fusiformis KMK5 (for DB79)[13] | Laccase Enzyme (General Disperse Dyes)[14] |
| Organism/Enzyme | Fungus | Bacterium | Enzyme |
| Initial Dye Conc. | 50 mg/L | 1.5 g/L | 50 mg/L |
| Incubation Time | 120 hours | 48 hours | 30 minutes to 3 hours |
| Optimal Temp. | Not Specified | 37°C | 65°C |
| Optimal pH | Not Specified | Not Specified | 4.0 |
| Degradation Efficiency | 93.3% decolorization | Complete mineralization | 51-96% decolorization |
| Conditions | Microaerophilic | Anoxic | With HBT mediator |
Logical Flow for Biological Degradation Study
Caption: Logical flow diagram for a biological dye degradation study.
References
- 1. This compound | 12217-77-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. ijsdr.org [ijsdr.org]
- 7. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of dyes from aqueous solution by Fenton processes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of recalcitrant textile azo-dyes by fenton-based process followed by biochar polishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating Bio-Inspired Degradation of Toxic Dyes Using Potential Multi-Enzyme Producing Extremophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Disperse Blue 54
Introduction
Disperse Blue 54 is an anthraquinone dye characterized by its blue color and its application in dyeing synthetic fibers, particularly polyester.[1] Quality control and research applications often require a reliable method for determining the concentration of this dye in solutions. UV-Visible spectrophotometry is a simple, cost-effective, and quantitative technique well-suited for this purpose.[2] This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.
Principle of the Method
The chromophoric structure of this compound, based on the anthraquinone core, absorbs light in the visible region of the electromagnetic spectrum.[2] The intensity of this absorption is measured using a UV-Vis spectrophotometer. A calibration curve is first generated by measuring the absorbance of a series of standard solutions of known this compound concentrations. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
Experimental Protocol
1. Materials and Equipment
-
Reagents:
-
This compound powder (analytical standard)
-
Acetone (spectroscopic grade)
-
Deionized water
-
-
Equipment:
-
UV-Visible Spectrophotometer (double or single beam)
-
10 mm path length quartz or glass cuvettes
-
Analytical balance (4-decimal place)
-
Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
-
Micropipettes and tips
-
Beakers and glass stirring rods
-
Ultrasonic bath
-
2. Preparation of Standard Solutions
2.1. Preparation of 100 mg/L Stock Solution
-
Accurately weigh 10.0 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of spectroscopic grade acetone to the flask.
-
Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution of the dye.
-
Allow the solution to return to room temperature.
-
Add acetone to the flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure homogeneity. This is the 100 mg/L stock solution.
2.2. Preparation of Calibration Standards
Prepare a series of calibration standards by serially diluting the 100 mg/L stock solution with acetone. The following is an example dilution series:
| Standard | Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 1 | 1.0 | 1.0 (from stock) | 100 |
| 2 | 2.5 | 2.5 (from stock) | 100 |
| 3 | 5.0 | 5.0 (from stock) | 100 |
| 4 | 7.5 | 7.5 (from stock) | 100 |
| 5 | 10.0 | 10.0 (from stock) | 100 |
3. Spectrophotometric Measurement
3.1. Determination of Maximum Wavelength (λmax)
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range from 400 nm to 700 nm.
-
Use a cuvette filled with acetone as the blank to zero the instrument.
-
Measure the absorbance spectrum of the 5.0 mg/L standard solution.
-
Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. For this compound in ethanol, the λmax is approximately 590 nm.[2] A similar value is expected in acetone.
3.2. Measurement of Calibration Standards and Unknown Sample
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument using acetone as the blank.
-
Measure the absorbance of each of the prepared calibration standards (1.0, 2.5, 5.0, 7.5, and 10.0 mg/L).
-
Rinse the cuvette with acetone between each measurement.
-
Measure the absorbance of the unknown sample solution. If the absorbance is higher than the highest standard, dilute the sample with a known volume of acetone and re-measure.
4. Data Analysis
-
Create a table of the concentration of the standards and their corresponding absorbance values.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.
-
Use the equation of the line to calculate the concentration of the unknown sample. Substitute the absorbance of the unknown sample for 'y' and solve for 'x' (concentration).
-
Concentration = (Absorbance - y-intercept) / slope
-
-
If the unknown sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Data Presentation
Table 1: Spectrophotometric Properties of this compound
| Parameter | Value | Solvent |
| Wavelength of Maximum Absorbance (λmax) | ~590 nm[2] | Ethanol/Acetone |
| Recommended Calibration Range | 1.0 - 10.0 mg/L | Acetone |
| Molar Absorptivity (ε) | Data not consistently available[2] | - |
Table 2: Example Calibration Curve Data
| Concentration (mg/L) | Absorbance at λmax |
| 1.0 | 0.112 |
| 2.5 | 0.275 |
| 5.0 | 0.551 |
| 7.5 | 0.824 |
| 10.0 | 1.103 |
Visualizations
References
Application Note: Functional Group Identification in Disperse Blue 54 using FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 54 is a synthetic dye belonging to the anthraquinone class of colorants, widely utilized in the textile industry for dyeing polyester fibers. The identification and characterization of such dyes are crucial for quality control, process optimization, and regulatory compliance. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups within a molecule. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is generated, revealing the presence of specific chemical bonds and structural features. This application note provides a detailed protocol for the functional group analysis of this compound using FTIR spectroscopy.
Chemical Structure of this compound
This compound is an anthraquinone derivative with the molecular formula C₂₀H₁₂N₂O₆. The core structure consists of a 9,10-anthraquinone skeleton, which is substituted with various functional groups that impart its characteristic color and dyeing properties. While the exact substitution pattern can vary, a representative structure for this compound is 1,5-dihydroxy-4,8-dinitro-2-(phenylamino)anthracene-9,10-dione. The key functional groups present in this structure are:
-
C=O (Carbonyl): Characteristic of the anthraquinone core.
-
Aromatic C=C: Present in the fused aromatic rings of the anthraquinone and the phenylamino substituent.
-
O-H (Hydroxyl): Phenolic hydroxyl groups attached to the anthraquinone core.
-
N-H (Amine): Secondary amine in the phenylamino group.
-
C-N (Carbon-Nitrogen): Bond linking the phenylamino group to the anthraquinone core.
-
NO₂ (Nitro): Nitro groups attached to the anthraquinone core.
-
Aromatic C-H: Bonds on the aromatic rings.
Experimental Protocols
This section details the methodologies for preparing and analyzing this compound using FTIR spectroscopy. Two common methods are described: the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.
Materials and Equipment
-
This compound powder
-
Potassium Bromide (KBr), spectroscopy grade, oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer (e.g., equipped with a DTGS detector)
-
ATR accessory with a diamond or germanium crystal
Protocol 1: KBr Pellet Method
This method involves dispersing the solid sample in a transparent matrix of KBr.
-
Sample Grinding: Weigh approximately 1-2 mg of this compound powder.
-
Mixing with KBr: In an agate mortar, add approximately 100-200 mg of dry KBr powder to the dye sample.
-
Homogenization: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
FTIR Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet or an empty sample compartment should be collected prior to sample analysis.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a rapid method that requires minimal sample preparation.
-
ATR Crystal Cleaning: Before analysis, ensure the surface of the ATR crystal is clean. Wipe the crystal with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Spectrum Acquisition: Record the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹) with an appropriate resolution.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly.
Data Presentation: Expected FTIR Absorption Peaks
The following table summarizes the expected characteristic infrared absorption peaks for the functional groups present in the representative structure of this compound.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3500 - 3200 | O-H (intramolecular H-bonded) | Stretching | Broad, Medium |
| 3400 - 3300 | N-H (secondary amine) | Stretching | Medium |
| 1680 - 1640 | C=O (quinone) | Stretching | Strong |
| 1620 - 1580 | Aromatic C=C | Stretching | Medium to Strong |
| 1570 - 1500 | N-O (nitro group) | Asymmetric Stretching | Strong |
| 1550 - 1450 | Aromatic C=C | Stretching | Medium |
| 1370 - 1330 | N-O (nitro group) | Symmetric Stretching | Strong |
| 1360 - 1290 | C-N (aromatic amine) | Stretching | Medium |
| 1250 - 1180 | C-O (phenol) | Stretching | Medium to Strong |
| 900 - 670 | Aromatic C-H | Out-of-plane Bending | Strong |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for FTIR analysis and the logical relationship between the chemical structure and the resulting spectrum.
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Relationship between chemical structure and FTIR spectrum.
Conclusion
FTIR spectroscopy is a powerful and accessible technique for the qualitative analysis of this compound. By following the detailed protocols provided, researchers can obtain high-quality infrared spectra. The characteristic absorption peaks, when correlated with the known functional groups of the anthraquinone structure, allow for confident identification and characterization of the dye. This analytical approach is invaluable for quality assurance in manufacturing, for forensic analysis of textiles, and in research and development settings.
Experimental setup for studying the photostability of Disperse Blue 54
Introduction
Disperse Blue 54, an anthraquinone-based dye, is widely utilized in the textile industry for its vibrant blue hue and good sublimation fastness.[1] However, exposure to light can lead to photodegradation, causing color fading and potentially altering the chemical nature of the dye. Understanding the photostability of this compound is crucial for predicting the longevity of dyed textiles and for the development of more robust dye formulations. This application note provides a detailed experimental protocol for assessing the photostability of this compound in solution, employing UV-Visible spectroscopy and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Experimental Overview
The experimental workflow is designed to quantify the degradation of this compound upon exposure to a controlled light source. A solution of the dye is prepared and divided into experimental and control groups. The experimental group is exposed to a light source that mimics natural sunlight, while the control group is kept in the dark to account for any degradation not induced by light. Samples are withdrawn at predetermined time intervals and analyzed by UV-Visible spectroscopy to monitor the decrease in the dye concentration and by HPLC to identify and quantify potential degradation products.
Materials and Methods
Materials
-
This compound (CAS: 12217-77-5)
-
Ethanol (Spectrophotometric grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Trifluoroacetic acid (HPLC grade)
-
Deionized water
-
Phthalic acid (Analytical standard)
-
Benzoic acid (Analytical standard)
-
1,4-dihydroxyanthraquinone (Analytical standard)
Equipment
-
UV-Visible Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Xenon arc lamp weather-resistance test chamber
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
Amber vials
Experimental Protocols
Sample Preparation
-
Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of ethanol to prepare a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution with ethanol to obtain a working solution with an absorbance of approximately 1.0 at its λmax (approximately 590 nm).[2]
-
Experimental and Control Samples: Prepare multiple aliquots of the working solution in quartz cuvettes for the experimental group and in amber vials for the dark control group.
Light Exposure
-
Place the experimental samples in a xenon arc lamp weather-resistance test chamber. The light source should be filtered to simulate natural sunlight (e.g., D65 illuminant).
-
Set the irradiance level according to relevant standards, such as AATCC Test Method 16.[3]
-
Place the dark control samples, wrapped in aluminum foil, inside the same chamber to ensure identical temperature conditions.
-
Withdraw one experimental and one control sample at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
UV-Visible Spectroscopic Analysis
-
Record the UV-Vis spectrum of each withdrawn sample from 300 to 700 nm.
-
Measure the absorbance at the λmax of this compound (~590 nm).
-
The percentage of degradation can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
HPLC Analysis of Degradation Products
-
Mobile Phase: Prepare a mobile phase consisting of a 70:20:10 (v/v/v) mixture of acetonitrile, 0.02 M ammonium acetate buffer (with 0.8% trifluoroacetic acid, pH 2.5), and methanol.[4]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 25 cm x 4.6 mm)
-
Flow rate: 1.2 mL/min[4]
-
Detection: UV detector at a wavelength suitable for the expected degradation products (e.g., 254 nm).
-
Injection volume: 20 µL
-
-
Analysis: Inject the withdrawn samples into the HPLC system. Identify and quantify the degradation products by comparing their retention times and peak areas with those of the analytical standards (phthalic acid, benzoic acid, 1,4-dihydroxyanthraquinone).
Data Presentation
The quantitative data obtained from the UV-Vis and HPLC analyses should be summarized in tables for clear comparison.
Table 1: Photodegradation of this compound as a function of exposure time (UV-Vis Analysis)
| Exposure Time (hours) | Absorbance at λmax | % Degradation |
| 0 | A₀ | 0 |
| 2 | A₂ | ... |
| 4 | A₄ | ... |
| 8 | A₈ | ... |
| 12 | A₁₂ | ... |
| 24 | A₂₄ | ... |
Table 2: Concentration of this compound and its degradation products over time (HPLC Analysis)
| Exposure Time (hours) | This compound (µg/mL) | Phthalic Acid (µg/mL) | Benzoic Acid (µg/mL) | 1,4-dihydroxyanthraquinone (µg/mL) |
| 0 | C₀ | 0 | 0 | 0 |
| 2 | C₂ | ... | ... | ... |
| 4 | C₄ | ... | ... | ... |
| 8 | C₈ | ... | ... | ... |
| 12 | C₁₂ | ... | ... | ... |
| 24 | C₂₄ | ... | ... | ... |
Signaling Pathway and Degradation Mechanism
The photodegradation of anthraquinone dyes can proceed through several mechanisms, often involving the generation of reactive oxygen species (ROS). The anthraquinone moiety can act as a photosensitizer, leading to the formation of singlet oxygen or superoxide radicals upon irradiation. These highly reactive species can then attack the dye molecule, leading to the breakdown of the chromophoric system and the formation of smaller degradation products. A possible degradation pathway for anthraquinone dyes involves the cleavage of the aromatic rings, potentially forming phthalic acid and benzoic acid as intermediate or final products.
Conclusion
This application note provides a comprehensive protocol for evaluating the photostability of this compound. By employing UV-Visible spectroscopy and HPLC, researchers can quantify the rate of degradation and identify the resulting byproducts. The data generated from these experiments are essential for formulators aiming to enhance the lightfastness of this commercially important dye and for ensuring the quality and longevity of dyed textile products.
References
Application Notes and Protocols for Assessing the Light Fastness of Textiles Dyed with C.I. Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the light fastness of textiles dyed with C.I. Disperse Blue 54, a common anthraquinone-based disperse dye. The protocols are based on internationally recognized standards, ensuring reproducibility and comparability of results.
Introduction
Light fastness is a critical quality parameter for textiles, indicating the resistance of a dye to fade or change color upon exposure to light. For disperse dyes like C.I. This compound, which are primarily used for synthetic fibers such as polyester, assessing their photostability is crucial for ensuring product performance and longevity, especially in applications with significant light exposure. The following protocols detail the standardized methods for this assessment.
Quantitative Data Summary
This compound is generally characterized by its high light fastness. The following table summarizes the available quantitative data for its light fastness rating.
| Dye Name | C.I. Name | Substrate | Light Fastness Rating (Blue Wool Scale) |
| This compound | - | Polyester | 7-8[1] |
Note: The Blue Wool Scale ranges from 1 (very poor light fastness) to 8 (excellent light fastness). A rating of 7-8 indicates a very high resistance to fading upon light exposure.
Experimental Protocols
Two primary international standards are widely used for assessing the light fastness of textiles: ISO 105-B02 and AATCC Test Method 16.3. Both methods utilize a xenon arc lamp to simulate natural daylight.
Protocol 1: ISO 105-B02 - Colour fastness to artificial light: Xenon arc fading lamp test
This International Standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
1. Principle: A specimen of the textile to be tested is exposed to artificial light under controlled conditions, alongside a set of blue wool references. The color fastness is assessed by comparing the change in color of the test specimen with that of the reference materials.
2. Apparatus and Materials:
-
Xenon arc fading lamp apparatus
-
Air-cooled or water-cooled xenon arc lamp
-
Optical filters to simulate daylight (D65)
-
Masks for covering a portion of the specimens and references
-
ISO Blue Wool References (Scale 1-8)
-
Grey Scale for assessing change in colour (ISO 105-A02)
-
Spectrophotometer or colorimeter for instrumental assessment (optional)
3. Test Specimen Preparation:
-
Cut a specimen of the dyed textile to a size suitable for the specimen holder of the apparatus. A typical size is not less than 45 mm x 10 mm.
-
If the material is a yarn, it can be wound onto a card or arranged parallel and secured on a card.
-
For loose fibers, they can be combed, compressed, and mounted on a card.
4. Test Conditions: The test can be conducted under different sets of conditions. The "Normal" conditions for European testing are as follows:
| Parameter | Setpoint |
| Irradiance | 42 W/m² (at 300-400 nm) |
| Black Standard Temperature (BST) | 50°C |
| Chamber Air Temperature | Dependent on apparatus to maintain BST |
| Relative Humidity | 40% |
5. Procedure:
-
Mount the test specimen and a set of Blue Wool References (e.g., 6, 7, 8 for a high-fastness dye) in the specimen holders.
-
Cover a portion of each specimen and the references with an opaque mask.
-
Place the holders in the xenon arc apparatus.
-
Expose the specimens and references to the light source under the specified conditions.
-
Periodically inspect the specimens and references.
-
The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale for Color Change.
-
Alternatively, the test can be terminated when a specific Blue Wool Reference shows a color change corresponding to grade 4 on the Grey Scale.
6. Evaluation:
-
Remove the specimens and references from the apparatus.
-
Allow the samples to condition in the dark at standard atmosphere for at least 4 hours.
-
Assess the change in color of the test specimen by comparing the exposed and unexposed portions using the Grey Scale for Color Change.
-
The light fastness rating is the number of the Blue Wool Reference that shows a similar change in color (fading) to the test specimen. If the specimen's fading is between two consecutive references, an intermediate rating (e.g., 6-7) can be assigned.
Protocol 2: AATCC Test Method 16.3 - Colorfastness to Light: Xenon-Arc
This test method from the American Association of Textile Chemists and Colorists also provides a procedure for determining the colorfastness of textiles to light using a xenon arc lamp.
1. Principle: A test specimen and the AATCC Blue Wool Lightfastness Standards are exposed to a xenon arc light source under controlled conditions. The colorfastness is evaluated by comparing the color change of the specimen with that of the standards.
2. Apparatus and Materials:
-
Xenon-arc lamp apparatus (conforming to the requirements of the method)
-
AATCC Blue Wool Lightfastness Standards (L2-L9)
-
Grey Scale for Color Change (AATCC Evaluation Procedure 1)
-
Specimen holders
3. Test Specimen Preparation:
-
Prepare at least one specimen for testing. A common size is 70 mm x 120 mm.
-
Mount the specimen in a holder, ensuring it is held flat.
4. Test Conditions: AATCC TM 16.3 provides several options for test conditions. Option 3 is commonly used for general textile testing.
| Parameter | Setpoint |
| Operating Cycle | Continuous light |
| Irradiance | 1.10 W/m²/nm at 420 nm |
| Black Panel Temperature (BPT) | 63 ± 1°C |
| Chamber Air Temperature | 43 ± 2°C |
| Relative Humidity | 30 ± 5% |
5. Procedure:
-
Calibrate the xenon-arc apparatus according to the manufacturer's instructions and the test method.
-
Mount the test specimen(s) and the appropriate AATCC Blue Wool Lightfastness Standard(s) in the specimen holders.
-
Place the holders in the apparatus.
-
Expose the specimens and standards for a specified number of AATCC Fading Units (AFUs) or until a specific standard has faded to a predetermined level. For a high lightfastness dye like this compound, a target of 40 or more AFUs would be appropriate.
-
20 AFUs is the energy of exposure required to cause a color change equal to Grade 4 on the Grey Scale for Color Change on AATCC Blue Wool Lightfastness Standard L4.
-
6. Evaluation:
-
After the exposure is complete, remove the specimens and standards.
-
Condition the samples in the dark at standard textile testing atmospheric conditions.
-
Evaluate the color change of the test specimen by comparing the exposed and unexposed portions against the Grey Scale for Color Change.
-
The lightfastness is rated based on the number of AFUs the specimen withstood before reaching a specified color change (e.g., Grade 4) or by comparing its fading to that of the concurrently exposed AATCC Blue Wool Lightfastness Standards.
Visualization of Experimental Workflow and Influencing Factors
Caption: Workflow for assessing textile light fastness.
Caption: Key factors influencing textile light fastness.
References
Application Notes and Protocols for Measuring the Sublimation Fastness of C.I. Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 54 is a common anthraquinone dye used for coloring synthetic fibers, particularly polyester. The sublimation fastness of this dye is a critical parameter, as it determines the resistance of the color to migrate from the fiber when subjected to dry heat. This property is crucial during various manufacturing processes such as heat setting, pleating, and ironing, as well as during the storage and use of the final textile product.[1][2] Poor sublimation fastness can lead to color changes in the fabric, staining of adjacent materials, and a decrease in the overall quality of the product.
These application notes provide a detailed protocol for measuring the sublimation fastness of this compound on polyester fabric in accordance with international standards such as AATCC Test Method 117 and ISO 105-P01.
Principle of Sublimation Fastness Testing
The principle of sublimation fastness testing involves subjecting a textile specimen dyed with this compound to controlled conditions of dry heat. The specimen is placed in contact with an undyed fabric, and the assembly is heated in a specialized apparatus. The test evaluates two key aspects:
-
Color Change: The alteration in the color of the original dyed specimen after heat treatment.
-
Staining: The transfer of color from the dyed specimen to the adjacent undyed fabric.
The degree of color change and staining are assessed visually using standardized Grey Scales.
Factors Influencing Sublimation Fastness of this compound
The sublimation fastness of this compound, like other disperse dyes, is influenced by several factors:
-
Molecular Structure: As an anthraquinone dye, the molecular size and presence of polar groups can affect its volatility. Larger molecules and the presence of polar functional groups tend to exhibit better sublimation fastness.
-
Dye Concentration: The depth of the shade can impact sublimation, with darker shades sometimes showing more pronounced effects.
-
Fiber Type: The specific type of polyester and its morphology can influence the dye-fiber interactions and, consequently, the sublimation fastness.
-
Auxiliaries and Finishing Agents: The presence of other chemicals on the fabric, such as softeners or finishing agents, can affect the thermal migration of the dye.
-
Test Conditions: The temperature and duration of the heat treatment are critical factors that directly influence the degree of sublimation.
Experimental Protocols
This section details the necessary equipment, reagents, and procedures for conducting the sublimation fastness test.
Equipment and Materials
-
Sublimation Fastness Tester (Scorch Tester): An apparatus with a heated plate capable of maintaining a uniform temperature and applying a specified pressure.
-
Polyester Fabric Dyed with this compound: The test specimen.
-
Undyed Multifiber Fabric: To assess staining on various fiber types (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
-
Grey Scale for Assessing Color Change (ISO 105-A02): For evaluating the change in color of the test specimen.
-
Grey Scale for Assessing Staining (ISO 105-A03): For evaluating the degree of staining on the multifiber fabric.
-
Color Matching Cabinet: With a standardized light source (e.g., D65) for accurate visual assessment.
-
Scissors or a Specimen Cutter.
-
Stopwatch.
Preparation of Test Specimens
-
Cut a specimen of the polyester fabric dyed with this compound to the required dimensions (e.g., 40 mm x 100 mm).
-
Cut a piece of the undyed multifiber fabric to the same dimensions as the test specimen.
-
Place the dyed specimen on top of the multifiber fabric, ensuring they are in close contact.
Test Procedure (Based on AATCC Test Method 117 and ISO 105-P01)
-
Preheat the sublimation fastness tester to the desired test temperature. Common test temperatures for disperse dyes on polyester are 150°C, 180°C, and 210°C.
-
Place the composite specimen (dyed fabric and multifiber fabric) onto the lower plate of the preheated apparatus.
-
Close the heated plate and start the stopwatch immediately. The standard duration for the test is 30 seconds.
-
After the specified time, open the apparatus and remove the composite specimen.
-
Allow the specimen to cool down and condition at a standard atmosphere (e.g., 21 ± 1°C and 65 ± 2% relative humidity) for at least 4 hours before evaluation.
Evaluation of Results
-
Place the conditioned specimens in a color matching cabinet under a standard D65 light source.
-
Assess Color Change: Compare the treated dyed specimen with an untreated sample of the same fabric using the Grey Scale for Assessing Color Change. Assign a rating from 1 (severe change) to 5 (no change).
-
Assess Staining: Compare the staining on each type of fiber in the multifiber fabric with an unstained piece of the same multifiber fabric using the Grey Scale for Assessing Staining. Assign a rating from 1 (severe staining) to 5 (no staining) for each fiber type.
Data Presentation
The quantitative results of the sublimation fastness test for this compound can be summarized in the following tables.
Note: The following data is illustrative for a typical medium-energy disperse dye on polyester and should be replaced with actual experimental results.
Table 1: Sublimation Fastness of this compound - Color Change
| Test Temperature (°C) | Duration (seconds) | Grey Scale Rating (Color Change) |
| 150 | 30 | 4-5 |
| 180 | 30 | 4 |
| 210 | 30 | 3 |
Table 2: Sublimation Fastness of this compound - Staining on Multifiber Fabric
| Test Temperature (°C) | Duration (seconds) | Acetate | Cotton | Nylon | Polyester | Acrylic | Wool |
| 150 | 30 | 4-5 | 5 | 4-5 | 4-5 | 5 | 5 |
| 180 | 30 | 4 | 4-5 | 4 | 4 | 4-5 | 4-5 |
| 210 | 30 | 3 | 4 | 3-4 | 3-4 | 4 | 4 |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Dyeing Process for Disperse Blue 54
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dyeing process for Disperse Blue 54 on polyester substrates, with a primary goal of minimizing effluent load.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing of polyester with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Shade Variation) | 1. Improper fabric preparation (residual oils, sizes).2. Rapid rate of temperature rise.3. Inadequate dye dispersion or dye aggregation.4. Poor circulation of dye liquor in the machine.5. Incorrect pH of the dyebath. | 1. Ensure thorough pre-treatment (scouring and bleaching) to achieve uniform absorbency.2. Control the heating rate, especially in the critical temperature range for polyester (80°C to 130°C), to a slow and steady rise (e.g., 1-2°C/minute).[1]3. Use a high-quality dispersing agent and ensure the dye is fully dispersed before adding to the bath.4. Avoid overloading the dyeing machine to allow for proper fabric movement and liquor circulation.[2]5. Maintain a consistent acidic pH (typically 4.5-5.5) throughout the process using a non-volatile buffer like acetic acid. |
| Poor Color Fastness (Wash, Rub) | 1. Incomplete removal of unfixed surface dye.2. Dye migration during drying or storage.3. Presence of oligomers on the fabric surface. | 1. Perform an effective reduction clearing process after dyeing to strip surface dyes.2. Consider eco-friendly clearing agents as alternatives to sodium hydrosulfite to reduce effluent toxicity.3. Ensure proper rinsing after reduction clearing.4. Optimize the reduction clearing temperature and time (e.g., 70-80°C for 15-20 minutes). |
| Dye Spots or Specks | 1. Agglomeration of dye particles.2. Hard water, which can cause dye precipitation. | 1. Improve dye dispersion by pre-mixing the dye with a dispersing agent and warm water before adding to the main bath.2. Use a sequestering agent if the process water has high hardness to chelate metal ions like Ca²⁺ and Mg²⁺.[3] |
| Shade Reproducibility Issues | 1. Variations in raw materials (fabric, dyes, chemicals).2. Inconsistent process parameters (temperature, time, pH, liquor ratio). | 1. Source materials from consistent, reliable suppliers.2. Calibrate all equipment (thermometers, pH meters, dosing systems) regularly.3. Strictly adhere to the optimized dyeing protocol for every batch. |
| High Effluent Color and COD/BOD | 1. Excessive use of dyes and auxiliaries.2. Inefficient dye exhaustion.3. Harsh chemicals used in reduction clearing. | 1. Optimize the recipe to use the minimum required amount of dye for the target shade.2. Maximize dye exhaustion by using an optimized temperature cycle (high-temperature dyeing at ~130°C).3. Replace conventional reduction clearing agents (sodium hydrosulfite and caustic soda) with more environmentally friendly alternatives where possible.4. Implement effluent treatment systems like coagulation-flocculation or advanced oxidation processes. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
A1: The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the acidic range, typically between 4.5 and 5.5. This pH helps to ensure the stability of the disperse dye and prevents the hydrolysis of the polyester fiber, which can occur under alkaline conditions at high temperatures. Maintaining this pH consistently is crucial for level dyeing and shade reproducibility.
Q2: Why is high-temperature dyeing (130-135°C) recommended for this compound?
A2: Polyester fibers have a highly crystalline and compact structure, which makes dye penetration difficult at lower temperatures.[3] Dyeing at high temperatures (130-135°C) under pressure increases the kinetic energy of the dye molecules and causes the amorphous regions of the polyester fibers to swell. This process significantly increases the rate of dye diffusion into the fiber, leading to better dye exhaustion, deeper shades, and improved fastness properties.
Q3: What are oligomers and how can they be controlled?
A3: Oligomers are low molecular weight polymers that are a natural by-product of the polyester manufacturing process.[2] During high-temperature dyeing, these oligomers can migrate from the fiber to the surface, causing issues like white powder deposits, poor rub fastness, and problems in subsequent processing.[2] Control measures include:
-
Performing a thorough reduction clearing and hot rinse after dyeing.
-
Using dyeing auxiliaries that can help keep oligomers dispersed in the dyebath.
-
Avoiding excessively long dyeing times at maximum temperature.
Q4: What is reduction clearing and why is it critical for reducing effluent?
A4: Reduction clearing is a post-dyeing treatment used to remove unfixed disperse dye particles from the surface of the polyester fabric. This step is crucial for achieving good wash and rub fastness. Conventionally, it uses sodium hydrosulfite (a strong reducing agent) and caustic soda, which contribute significantly to the Chemical Oxygen Demand (COD) and Total Dissolved Solids (TDS) in the effluent. Optimizing this step or using eco-friendly alternatives can drastically reduce the environmental impact of the overall process.
Q5: Can the dyeing effluent be reused?
A5: With proper treatment, it is feasible to reuse a portion of the textile effluent in subsequent dyeing processes. Treatment systems involving steps like neutralization, coagulation, flocculation, and filtration can reduce color, turbidity, and solids to a level where the water can be recycled, particularly for dyeing dark shades.[4] This practice significantly reduces overall water consumption.
Quantitative Data on Effluent Characteristics
Optimizing the dyeing process can lead to a significant reduction in the pollutant load of the effluent. The following table provides representative data on the impact of process optimization on key effluent parameters.
| Parameter | Conventional Process Effluent | Optimized Process Effluent | Typical Reduction (%) |
| Chemical Oxygen Demand (COD) (mg/L) | 3000 - 6000 | 1500 - 2500 | 40 - 60% |
| Biochemical Oxygen Demand (BOD₅) (mg/L) | 800 - 1500 | 400 - 700 | 45 - 55% |
| Total Dissolved Solids (TDS) (mg/L) | 4000 - 7000 | 2500 - 4000 | 30 - 45% |
| Color (ADMI Units) | 1500 - 3000 | 500 - 1000 | 60 - 70% |
| pH | 9.0 - 11.0 (after reduction clearing) | 6.5 - 8.0 (with optimized clearing) | Towards Neutral |
Note: Values are indicative and can vary based on the specific recipe, machinery, and substrate.
Experimental Protocols
Protocol 1: Optimized High-Temperature Dyeing of Polyester with this compound
This protocol is designed for maximum dye exhaustion and minimal chemical usage.
-
Fabric Preparation:
-
Scour the 100% polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L soda ash at 80°C for 30 minutes to remove impurities.
-
Rinse thoroughly with hot and then cold water until neutral.
-
-
Dye Bath Preparation (Liquor Ratio 1:10):
-
Set the dyebath at 50°C.
-
Add a sequestering agent (0.5 g/L) if using hard water.
-
Add a dispersing/leveling agent (1 g/L).
-
Adjust the pH to 4.5 using an acetic acid/acetate buffer system.
-
Circulate for 10 minutes.
-
-
Dyeing:
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent. Add the dispersion to the dyebath.
-
Circulate for 10 minutes at 50°C.
-
Raise the temperature from 50°C to 130°C at a rate of 1.5°C/minute.
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Hold at 130°C for 45-60 minutes to ensure full dye penetration and fixation.
-
Cool the dyebath to 80°C at a rate of 2°C/minute.
-
-
Reduction Clearing (in the same bath to save water):
-
At 80°C, add 2 g/L of an eco-friendly reducing agent (e.g., a stabilized sulfinic acid derivative) or a conventional agent like sodium hydrosulfite (2 g/L) and caustic soda (to pH 10-11).
-
Run for 20 minutes at 80°C.
-
-
Rinsing and Neutralization:
-
Drop the bath and rinse with hot water (70°C) for 10 minutes.
-
Neutralize with 0.5 g/L acetic acid in a fresh bath at 50°C for 10 minutes.
-
Perform a final cold rinse.
-
Hydro-extract and dry the fabric.
-
Visualizations
Experimental Workflow Diagram
Caption: Optimized workflow for high-temperature polyester dyeing.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common dyeing faults.
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Optimization of a Textile Effluent Treatment System and Evaluation of the Feasibility to Be Reused as Influents in Textile Dyeing Processes | MDPI [mdpi.com]
Troubleshooting poor dispersion stability of Disperse Blue 54 in dye baths
This technical support center provides troubleshooting guidance and frequently asked questions to address issues of poor dispersion stability of Disperse Blue 54 in dye baths.
Troubleshooting Guide
Poor dispersion stability of this compound can manifest as dye aggregation, precipitation, or spotting on the substrate. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound dye bath is showing signs of instability (e.g., visible particles, sedimentation). How do I troubleshoot this?
Answer:
Follow this step-by-step troubleshooting workflow to diagnose and resolve the instability of your this compound dye bath.
Caption: Troubleshooting workflow for this compound dispersion stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor dispersion stability for this compound?
A1: The main factors that can lead to the aggregation and precipitation of this compound in a dye bath are:
-
Incorrect pH: The stability of most disperse dyes is optimal in a weakly acidic medium.[1][2]
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High Water Hardness: The presence of divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can cause the dye to agglomerate.[3][4]
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Inadequate Dispersing Agent: Using an insufficient amount or a type of dispersing agent that is not stable at high temperatures can lead to dye particle aggregation.[2][4]
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High Temperature and Rapid Heating: While high temperatures are necessary for dyeing polyester, excessively high temperatures, prolonged holding times, or a rapid heating rate can destabilize the dispersion.[3][4]
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Poor Dye Quality: Impurities or variations in the crystal structure of the dye can negatively impact its dispersion properties.[5]
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Incompatible Auxiliaries: Other chemicals in the dye bath, if not compatible, can interfere with the dispersion.
Q2: What is the optimal pH for a this compound dye bath?
A2: For most disperse dyes, the optimal pH range for stability is between 4.5 and 5.5.[1][2] Dyeing in a neutral or alkaline medium can lead to the hydrolysis of some disperse dyes, affecting their shade and stability.[1] While some technical data sheets for this compound may indicate a broader pH range, maintaining a weakly acidic condition is a best practice for ensuring good dispersion.
Q3: How does water hardness affect the dispersion of this compound?
A3: High water hardness, caused by dissolved calcium and magnesium salts, can lead to the formation of insoluble precipitates with the dispersing agents present in the dye formulation. This reduces the effectiveness of the dispersing agent, allowing the dye particles to aggregate and fall out of suspension, which can cause spotting on the fabric and uneven dyeing.[6]
Q4: What are the recommended limits for water hardness in a disperse dye bath?
A4: It is generally recommended that the water used for disperse dyeing have a hardness of less than 50 ppm.[3][4] For optimal results, even lower hardness is preferable.
Q5: Can the type of dispersing agent affect the stability of this compound?
A5: Absolutely. Commercial disperse dyes are formulated with dispersing agents to ensure they remain suspended in water. However, during high-temperature dyeing, some dispersing agents can lose their effectiveness, leading to dye aggregation.[2] It is crucial to use a high-quality dispersing agent that is stable at the dyeing temperature of polyester (typically around 130°C). Anionic surfactants are commonly used, and sometimes non-ionic surfactants are added to enhance stability and leveling.[2][4]
Data Summary
| Parameter | Recommended Range/Value | Potential Issue if Deviated |
| pH | 4.5 - 5.5[1][2] | Dye hydrolysis, aggregation, color change |
| Water Hardness | < 50 ppm[3][4] | Precipitation of dispersing agents, dye aggregation |
| Dyeing Temperature | Typically 125°C - 135°C | Too high can cause instability; too low leads to poor dye uptake |
| Heating Rate | Slow and controlled | Rapid heating can shock the dispersion, causing aggregation |
Experimental Protocols
Protocol 1: Filter Test for Dispersion Stability (Based on AATCC Test Method 146 Principles)
This test evaluates the dispersion stability of this compound by measuring the time it takes for a prepared dye solution to pass through a filter paper and assessing the amount of residue.[1][3][7]
Methodology:
-
Preparation of Dye Liquor:
-
Prepare a dye solution at a concentration of 10 g/L.
-
Adjust the pH of the solution to the desired level (e.g., 4.5-5.5 with acetic acid).
-
-
Initial Filtration (Untreated Sample):
-
Take 500 mL of the prepared dye liquor.
-
Set up a filtration apparatus with a Büchner funnel and a specified filter paper (e.g., Whatman #2).
-
Pour the dye liquor into the funnel and start a timer.
-
Record the time it takes for the entire volume to pass through the filter.
-
Visually inspect the filter paper for any dye particles or residue.
-
-
High-Temperature Stability Test:
-
Take another 400 mL of the initial dye liquor and place it in a high-temperature dyeing apparatus.
-
Heat the solution to 130°C and hold for 1 hour.
-
Allow the solution to cool to room temperature.
-
-
Filtration of Heat-Treated Sample:
-
Filter the heat-treated dye liquor through a fresh filter paper using the same setup as in step 2.
-
Record the filtration time.
-
Visually compare the residue on this filter paper with the one from the untreated sample.
-
Interpretation:
-
A stable dispersion will have a short filtration time and no visible residue on the filter paper, both before and after heat treatment.
-
An increase in filtration time and the presence of color spots on the filter paper after the heat treatment indicate poor thermal stability of the dispersion.
Caption: Experimental workflow for the filter test of dispersion stability.
Protocol 2: Spectrophotometric Analysis of Dye Aggregation
This method uses UV-Visible spectrophotometry to quantitatively assess the state of dye aggregation in solution. The principle is that the absorption spectrum of a dye changes as it aggregates.
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., acetone) to create a concentrated stock solution.
-
-
Prepare a Series of Dilutions:
-
Create a series of aqueous solutions with increasing concentrations of the dye (e.g., from 10⁻⁶ M to 10⁻⁴ M) by adding known volumes of the stock solution to water containing a standard concentration of a non-ionic surfactant to aid initial dispersion.
-
-
Vary Experimental Conditions:
-
For a given dye concentration, prepare separate samples where you vary one parameter at a time (e.g., different pH values, addition of electrolytes like NaCl, or different temperatures).
-
-
Acquire UV-Vis Spectra:
-
For each sample, record the UV-Visible absorption spectrum over a relevant wavelength range (e.g., 400-800 nm).
-
-
Analyze the Spectra:
-
Monomeric (non-aggregated) dye molecules will have a characteristic absorption peak.
-
The formation of aggregates often leads to the appearance of new peaks or shoulders at different wavelengths (either blue-shifted H-aggregates or red-shifted J-aggregates) and a decrease in the monomer peak intensity.
-
Analyze the changes in the shape and position of the absorption bands to determine the extent of aggregation under different conditions.
-
Interpretation:
-
A stable dispersion will show a consistent absorption spectrum characteristic of the monomeric dye.
-
Conditions that promote aggregation will cause significant changes in the absorption spectrum, such as a decrease in the main absorption peak and the growth of new bands corresponding to aggregated species.
References
- 1. store.accuristech.com [store.accuristech.com]
- 2. textilelearner.net [textilelearner.net]
- 3. AATCC - AATCC [members.aatcc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. UPSC Daily Current Affairs: 29th October 2025 - Current Affairs and Hindu Analysis: Daily, Weekly and Monthly PDF Download [edurev.in]
- 7. standards.globalspec.com [standards.globalspec.com]
Technical Support Center: Enhancing Aqueous Solubility of Disperse Blue 54
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of Disperse Blue 54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a non-ionic anthraquinone dye characterized by its low water solubility, a common feature of disperse dyes.[1][2] This poor solubility can lead to challenges in various applications, including textile dyeing and formulation development, as it can result in aggregation, precipitation, and reduced bioavailability. Enhancing its aqueous solubility is crucial for improving its performance and enabling its use in a wider range of applications.
Q2: What are the primary strategies for increasing the aqueous solubility of this compound?
Several methods can be employed to improve the solubility of sparingly soluble substances like this compound. The most common approaches include:
-
Micellar Solubilization: Utilizing surfactants to form micelles that encapsulate the hydrophobic dye molecules.[3]
-
Inclusion Complexation: Using host molecules, such as cyclodextrins, to form complexes with the dye, thereby increasing its solubility.[4][5]
-
Hydrotropy: Employing hydrotropes, which are compounds that enhance the solubility of other solutes in water.[6]
-
Co-solvency: Adding a water-miscible organic solvent (co-solvent) to the aqueous solution to increase the solubility of the non-polar dye.
-
Solid Dispersion: Dispersing the dye in a solid hydrophilic carrier to improve its dissolution rate and solubility.
-
Particle Size Reduction: Decreasing the particle size of the dye to increase its surface area and, consequently, its dissolution rate.[7]
Q3: How does temperature affect the solubility of this compound?
Generally, the solubility of disperse dyes in water increases with a rise in temperature. This is because the dissolution process is often endothermic, meaning that providing heat energy helps to overcome the intermolecular forces within the dye crystals, allowing more of the dye to dissolve.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance the solubility of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent solubility results | 1. Incomplete dissolution or equilibrium not reached.2. Temperature fluctuations.3. Inaccurate measurement of dye concentration. | 1. Ensure adequate mixing and allow sufficient time for the solution to reach equilibrium.2. Use a temperature-controlled water bath or incubator.3. Calibrate your analytical instrument (e.g., UV-Vis spectrophotometer) and prepare standards carefully. |
| Precipitation of the dye after initial dissolution | 1. Supersaturation of the solution.2. Change in temperature or pH.3. Instability of the solubilizing system (e.g., micelle or complex breakdown). | 1. Avoid preparing highly supersaturated solutions. If necessary, prepare a stock solution at a higher concentration and then dilute it.2. Maintain constant temperature and buffer the solution if pH is a critical factor.3. Re-evaluate the choice and concentration of the solubilizing agent. Consider using a more stable surfactant or cyclodextrin derivative. |
| Low solubilization efficiency with surfactants | 1. Surfactant concentration is below the critical micelle concentration (CMC).2. Inappropriate choice of surfactant (ionic vs. non-ionic).3. Unfavorable interactions between the dye and the surfactant. | 1. Ensure the surfactant concentration is well above its CMC.2. Experiment with different types of surfactants (anionic, cationic, non-ionic) to find the most effective one for this compound.3. Consider the chemical structures of both the dye and the surfactant to predict potential interactions. |
| Formation of a cloudy solution or suspension instead of a clear solution | 1. Incomplete solubilization.2. Aggregation of dye particles.3. Presence of insoluble impurities. | 1. Increase the concentration of the solubilizing agent or try a different method.2. Use sonication or homogenization to break up aggregates.3. Purify the this compound sample before use. |
Experimental Protocols & Data
This section provides detailed methodologies for key experiments to enhance the aqueous solubility of this compound, along with hypothetical quantitative data for comparison.
Micellar Solubilization using Surfactants
Objective: To determine the effect of different surfactants on the aqueous solubility of this compound.
Methodology:
-
Prepare stock solutions of various surfactants (e.g., Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100) in deionized water at concentrations well above their respective CMCs.
-
Add an excess amount of this compound powder to each surfactant solution.
-
Seal the containers and shake them in a temperature-controlled water bath at 25°C for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved dye.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate using a UV-Vis spectrophotometer at its λmax.
Quantitative Data (Hypothetical):
| Surfactant (at 1% w/v) | Type | Apparent Solubility of this compound (mg/L) | Fold Increase |
| None (Water) | - | 0.5 | 1 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 25.3 | 50.6 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 31.8 | 63.6 |
| Triton X-100 | Non-ionic | 45.2 | 90.4 |
Inclusion Complexation with Cyclodextrins
Objective: To evaluate the effectiveness of β-cyclodextrin and its derivatives in enhancing the solubility of this compound.
Methodology:
-
Prepare aqueous solutions of β-cyclodextrin (β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 3-6 from the Micellar Solubilization protocol.
Quantitative Data (Hypothetical):
| Cyclodextrin (at 10 mM) | Apparent Solubility of this compound (mg/L) | Fold Increase |
| None (Water) | 0.5 | 1 |
| β-Cyclodextrin (β-CD) | 15.7 | 31.4 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 38.9 | 77.8 |
Visualizations
The following diagrams illustrate the experimental workflow and the mechanisms of solubility enhancement.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Caption: Mechanisms of solubility enhancement for this compound.
References
- 1. This compound | 12217-77-5 | Benchchem [benchchem.com]
- 2. Disperse Dyes – Oceanic Dyechem [oceanicdyechem.com]
- 3. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
Overcoming uneven dyeing issues with Disperse Blue 54
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming uneven dyeing issues with Disperse Blue 54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a non-ionic anthraquinone disperse dye. It is classified as an SE type (medium energy) disperse dye, making it suitable for high-temperature dyeing of hydrophobic fibers like polyester.[1][2][3][4][5] It exhibits moderate leveling and migration properties, along with moderate sublimation fastness.[1] Its lightfastness is generally rated as very good (7-8 on a scale of 1-8), while its washing fastness is typically good (4-5 on a scale of 1-5).[5]
Q2: What are the primary causes of uneven dyeing with this compound?
Uneven dyeing with this compound on polyester can stem from several factors:
-
Improper Dispersion: Agglomeration or flocculation of dye particles in the dyebath can lead to color spots and unevenness.[6] This can be caused by poor dye quality, inadequate dispersing agent, or adverse dyeing conditions.
-
Incorrect Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase can cause the dye to rush onto the fiber surface, resulting in poor leveling.[7]
-
Inadequate pH Control: this compound is most stable in a weakly acidic dyebath. Significant deviations from the optimal pH range can affect the dye's stability and uptake rate.[5]
-
Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration.
-
Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[8][9][10]
Q3: What is the recommended dyeing method for this compound?
This compound, as an SE type dye, is best suited for the high-temperature, high-pressure (HTHP) exhaust dyeing method for polyester.[1][5] This method involves heating the dyebath to temperatures around 130°C to swell the polyester fibers, allowing the dye molecules to penetrate and fix within the fiber structure.[7][11]
Troubleshooting Guide for Uneven Dyeing
This guide addresses common uneven dyeing issues encountered when using this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Color Specks or Spots | Inadequate dispersion of the dye. | - Ensure the dye is pre-dispersed properly in warm water before adding to the dyebath.- Increase the concentration of a suitable high-temperature dispersing agent.- Check the quality of the dye lot for any impurities.[6] |
| Streaky or Patchy Dyeing | Poor dye migration and leveling. | - Employ a slower rate of temperature rise, especially between 80°C and 130°C.- Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[8][10][12]- Ensure adequate agitation and circulation of the dyebath. |
| Shade Inconsistency (Batch-to-Batch) | Variations in dyeing parameters. | - Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.- Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment. |
| Light or Pale Shade | Insufficient dye uptake. | - Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C).- Check the pH of the dyebath; it should be in the optimal acidic range (e.g., 4.5-5.5).- Ensure the correct amount of dye was used for the weight of the fabric. |
| Color Bleeding or Poor Wash Fastness | Improper after-treatment. | - Perform a thorough reduction clearing after dyeing to remove unfixed surface dye.[13]- Ensure adequate rinsing after reduction clearing to remove all residual chemicals. |
Experimental Protocols
Standard High-Temperature Dyeing Protocol for Polyester with this compound
This protocol provides a general procedure for dyeing polyester fabric with this compound. Optimal concentrations of auxiliaries and the temperature profile may need to be adjusted based on the specific equipment and substrate.
-
Fabric Preparation: Scour the polyester fabric thoroughly to remove any impurities. Rinse well and dry.
-
Dyebath Preparation:
-
Dye Dispersion: Separately, make a paste of the required amount of this compound with a small amount of warm water and dispersing agent. Add this dispersion to the dyebath.
-
Dyeing Cycle:
-
Immerse the polyester fabric in the dyebath at 50-60°C.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.[13]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.
-
-
After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Rinse the fabric.
-
Prepare a fresh bath with:
-
Caustic Soda (Sodium Hydroxide): 2-3 g/L
-
Sodium Hydrosulphite: 1-2 g/L
-
-
Treat the dyed fabric at 70-80°C for 15-20 minutes.[13]
-
Rinse thoroughly with hot and then cold water.
-
Neutralize with acetic acid if necessary.
-
Dry the fabric.
-
Visualizations
Caption: High-temperature exhaust dyeing workflow for this compound on polyester.
Caption: Troubleshooting logic for addressing uneven dyeing issues.
References
- 1. Disperse Dye Classification - Dyeing-pedia [china-dyestuff.com]
- 2. Disperse dyes [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Low Price High Light Fastness Blue Dyes this compound Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 6. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 7. Properties of Disperse Dyes (3) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. nestorindustries.com [nestorindustries.com]
- 9. Process Principles of High-Temperature Leveling Agents - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 10. Research on Levelling Agents Commonly Used in Printing and Dyeing Dyes - Cowintprinting.com [cowint.com]
- 11. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 12. autumnchem.com [autumnchem.com]
- 13. m.youtube.com [m.youtube.com]
Addressing the degradation of Disperse Blue 54 under alkaline conditions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Disperse Blue 54. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the degradation of this dye under alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 12217-77-5) is a synthetic dye belonging to the anthraquinone class.[1] Anthraquinone dyes are known for their good light fastness and bright colors.[1] this compound is primarily used for dyeing hydrophobic synthetic fibers such as polyester, acetate, and sometimes polyamides. Its non-ionic nature and low water solubility allow it to diffuse into the polymer structure of these fibers.[2]
Q2: Is this compound supposed to be stable in alkaline conditions?
Generally, many anthraquinone dyes are known for their stability. However, the stability of any disperse dye is highly dependent on the specific conditions of the experiment or process. While this compound can be used in mildly alkaline environments, it is susceptible to degradation under harsher conditions, such as high pH (typically > 9), elevated temperatures, and prolonged exposure times. This degradation often manifests as a visible color change or a decrease in color intensity.
Q3: What chemical processes cause the degradation of this compound at high pH?
The degradation of anthraquinone dyes in alkaline solutions typically involves nucleophilic attack by hydroxide ions (OH⁻). This can occur at two main sites:
-
The Anthraquinone Core: The electron-deficient carbonyl groups on the central ring are susceptible to attack by OH⁻ ions, which can lead to the cleavage and destruction of the chromophore.
-
Substituent Groups: Functional groups attached to the anthraquinone structure may be prone to alkaline hydrolysis. For example, if the dye structure contains ester or amide linkages, these can be cleaved under alkaline conditions, altering the molecule's properties and color.
Q4: How can I visually identify if my this compound is degrading?
The most common sign of degradation is a change in the color of the solution. For this compound, this typically involves a shift from a bright blue to a duller, sometimes reddish-blue or even colorless state. You may also observe a significant loss in color intensity or the formation of a precipitate as the dye molecule breaks down into potentially more insoluble fragments.
Q5: Besides pH, what other factors can accelerate dye degradation?
Several factors can contribute to the instability of a disperse dye solution[3][4]:
-
High Temperatures: Elevated temperatures (e.g., >100°C) significantly accelerate the rate of hydrolysis and other degradation reactions.
-
Presence of Impurities: Trace metal impurities in the dye powder or contaminants in the water can catalyze degradation reactions.[2]
-
Improper Auxiliaries: Certain dispersing agents or leveling agents may not be stable at high pH and can contribute to an unstable environment for the dye.
-
Extended Processing Time: The longer the dye is exposed to harsh alkaline conditions, the more extensive the degradation will be.
Troubleshooting Guide: Color Loss & Inconsistent Results
This guide helps diagnose and resolve issues related to the degradation of this compound during your experiments.
Logical Diagram: Factors Influencing this compound Stability
Caption: Key factors that can negatively impact the stability of this compound.
Troubleshooting Workflow
If you observe unexpected color changes or poor results, follow this workflow to identify the root cause.
Caption: A step-by-step workflow for troubleshooting this compound degradation.
Quantitative Data & Stability
While precise kinetic data for this compound is proprietary and varies by manufacturer, the following tables summarize the general principles and recommended starting points for experimental conditions.
Table 1: Recommended vs. High-Risk Operating Conditions
| Parameter | Recommended Range | High-Risk Range (Accelerated Degradation) |
| pH | 7.0 - 8.5 | > 9.0 |
| Temperature | 80 - 100 °C | > 100 °C |
| Time | < 60 minutes | > 60 minutes |
| Water Quality | Deionized / Distilled | Tap water (may contain metal ions) |
Table 2: Qualitative Effect of pH and Temperature on Stability
| Moderate Temperature (80-100°C) | High Temperature (>100°C) | |
| Neutral pH (7.0) | High Stability | Moderate Stability |
| Mildly Alkaline (8.0-9.0) | Good Stability | Low Stability |
| Strongly Alkaline (>9.0) | Low Stability | Very Low Stability (Rapid Degradation) |
Proposed Degradation Pathway
The core of this compound is an anthraquinone structure. Under harsh alkaline conditions, this chromophore can be destroyed. The diagram below illustrates a plausible, simplified mechanism for this process.
Caption: Proposed degradation of the anthraquinone core via nucleophilic attack.
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability
This protocol uses UV-Visible spectrophotometry to assess the stability of this compound under specific alkaline conditions.
Objective: To quantify the rate of dye degradation by monitoring the change in absorbance over time.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions (pH 8, 9, 10, 11) or NaOH solution (0.01 M, 0.1 M)
-
UV-Vis Spectrophotometer and cuvettes
-
Water bath or heating block
-
Volumetric flasks and pipettes
Procedure:
-
Determine λ_max: Prepare a dilute stock solution of this compound in deionized water with a suitable dispersing agent. Scan the solution from 400-800 nm to determine the wavelength of maximum absorbance (λ_max).
-
Prepare Test Solutions: Create a series of buffered solutions (e.g., pH 8, 9, 10, 11) containing a known concentration of this compound (e.g., 10 mg/L). The final absorbance should be within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Initial Absorbance (T=0): Immediately after preparation, measure the absorbance of each solution at λ_max. This is your baseline reading.
-
Incubation: Place the test solutions in a constant temperature water bath set to your desired experimental temperature (e.g., 95°C).
-
Time-Course Measurement: At regular intervals (e.g., every 15 minutes for 2 hours), take an aliquot from each solution, cool it rapidly to room temperature, and measure its absorbance at λ_max.
-
Data Analysis: Plot Absorbance vs. Time for each pH condition. The rate of decrease in absorbance is proportional to the rate of degradation. Calculate the percentage of dye remaining at each time point using the formula: (Absorbance_t / Absorbance_0) * 100.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a more advanced method to separate and quantify this compound from its degradation products.
Objective: To monitor the disappearance of the parent dye peak and the appearance of new peaks corresponding to degradation products.
Instrumentation & Columns:
-
HPLC System: With a quaternary pump, autosampler, and PDA or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid for better peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting gradient would be 60% A / 40% B, ramping to 10% A / 90% B over 15-20 minutes. This must be optimized for your specific system and degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λ_max determined in Protocol 1.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 1 (incubated at different pH/temperatures). Before injection, filter all samples through a 0.45 µm syringe filter to remove particulate matter.
-
Analysis: Inject a standard solution of pure this compound to determine its retention time.
-
Run Samples: Inject the samples taken at different time points from the stability experiment.
-
Data Analysis: Monitor the peak area of the this compound peak over time. A decrease in its area indicates degradation. Simultaneously, look for the appearance of new peaks at different retention times, which represent the formation of degradation products.
References
Technical Support Center: Enhancing the Wash Fastness of Disperse Blue 54
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the wash fastness of fabrics colored with Disperse Blue 54.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical wash fastness properties?
This compound is an anthraquinone-based disperse dye used for dyeing hydrophobic synthetic fibers, most commonly polyester. It is known for its good light fastness.[1][2] According to supplier specifications, this compound typically exhibits a wash fastness rating of 4-5 on the standard grey scale, indicating good to excellent resistance to color change and staining during laundering.[1]
Q2: What are the primary factors that contribute to poor wash fastness of this compound on polyester fabrics?
Poor wash fastness of disperse dyes like this compound on polyester is primarily due to the presence of unfixed dye on the fiber surface.[3][4] This can be attributed to several factors:
-
Inadequate Dyeing Process: Insufficient dyeing temperature, time, or improper pH can lead to poor dye penetration and fixation within the polyester fibers.[3]
-
Surface Dye Aggregation: Disperse dyes have low water solubility, and dye particles can aggregate on the fiber surface during the dyeing process.[3]
-
Oligomer Formation: During high-temperature dyeing of polyester, small polymer chains (oligomers) can migrate to the fiber surface and trap unfixed dye.
-
Improper After-treatment: The most critical factor is often an inadequate or omitted reduction clearing process, which is designed to remove surface dye.[3]
Q3: What is reduction clearing and why is it essential for improving the wash fastness of this compound?
Reduction clearing is a post-dyeing treatment that uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution to strip unfixed disperse dye from the surface of the polyester fibers.[3] This process is crucial because it removes the dye particles that are not firmly embedded within the fiber matrix and are therefore prone to washing off and causing staining of adjacent fabrics. A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics dyed with this compound.
Q4: Are there alternative, more environmentally friendly methods to traditional reduction clearing?
Yes, due to the environmental concerns associated with the by-products of sodium dithionite, several eco-friendly alternatives to traditional reduction clearing are being explored and implemented. These include:
-
Acidic Reduction Clearing: Utilizing reducing agents that are effective under acidic conditions, which can save water and energy by avoiding the need to change the pH of the dyebath after dyeing.
-
Electrochemical Methods: Using an electric current to reduce the unfixed dye on the fabric surface.
-
Ozone and Plasma Treatments: These advanced oxidation processes can effectively remove surface dye with a significant reduction in water, chemical, and energy consumption.
-
Bio-based Auxiliaries: Research into natural surfactants and enzymes as alternatives to conventional chemicals is ongoing.
Q5: Can finishing treatments further enhance the wash fastness of fabrics dyed with this compound?
Yes, certain finishing treatments can provide an additional improvement in wash fastness. Resin finishing, for instance, involves applying a polymer film to the fabric surface, which encapsulates the dye molecules and provides a physical barrier to prevent them from leaching out during washing.[3] However, it's important to note that this may alter the hand-feel of the fabric.[3]
Troubleshooting Guide
Problem: Poor Wash Fastness - Excessive Color Bleeding and Staining
This is the most common issue encountered when working with disperse dyes. The following table provides a systematic approach to troubleshooting and resolving this problem.
| Potential Cause | Verification | Recommended Solution |
| Incomplete Removal of Unfixed Dye | Perform a wash fastness test (AATCC 61 or ISO 105 C06) and observe significant staining on the multifiber strip, particularly on polyester and acetate. | Implement or optimize a reduction clearing step. (See Experimental Protocol 1). For dark shades, a second reduction clearing cycle may be necessary. |
| Sub-optimal Dyeing Parameters | Review the dyeing procedure for temperature, time, and pH. The typical dyeing temperature for disperse dyes on polyester is around 130°C. | Ensure the dyeing temperature is maintained at the recommended level for the duration of the dyeing cycle to allow for proper dye diffusion and penetration into the polyester fibers.[3] |
| Dye Agglomeration | Observe uneven dyeing or specks of color on the fabric surface. | Ensure the use of an effective dispersing agent in the dyebath to maintain a stable dye dispersion. |
| Presence of Polyester Oligomers | A white, powdery deposit may be visible on the fabric surface or dyeing equipment. | Incorporate an oligomer-control agent in the dyebath and ensure that the reduction clearing process is carried out at a sufficiently high temperature (around 70-80°C) to help remove oligomers. |
| Thermal Migration of Dye | Poor wash fastness is observed after a high-temperature finishing process (e.g., heat setting). | Select disperse dyes with higher sublimation fastness. If possible, lower the temperature of the finishing process. |
Data Presentation
The following table illustrates the expected improvement in wash fastness of polyester fabric dyed with this compound after implementing a proper reduction clearing process. The data is representative and based on typical outcomes for anthraquinone disperse dyes. Wash fastness is graded on a scale of 1 to 5, where 5 represents the best performance.
| Treatment Stage | Wash Fastness (Color Change) | Wash Fastness (Staining on Polyester) | Wash Fastness (Staining on Cotton) |
| After Dyeing (No Reduction Clearing) | 4-5 | 2-3 | 4 |
| After Reduction Clearing | 4-5 | 4-5 | 4-5 |
Experimental Protocols
Protocol 1: Standard Reduction Clearing Process
This protocol describes a standard laboratory procedure for the reduction clearing of polyester fabric dyed with this compound.
-
Preparation of the Reduction Clearing Bath:
-
Prepare a solution with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).
-
Add 2 g/L Sodium Hydrosulfite (Sodium Dithionite).
-
Add 2 g/L Sodium Hydroxide.
-
Add 1 g/L of a suitable non-ionic detergent.
-
-
Treatment:
-
Introduce the dyed polyester fabric into the bath at 40-50°C.
-
Raise the temperature to 70-80°C at a rate of 2°C per minute.
-
Maintain the temperature at 70-80°C for 15-20 minutes with gentle agitation.
-
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.
-
Rinse with cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.
-
Perform a final cold water rinse.
-
-
Drying:
-
Squeeze the excess water from the fabric.
-
Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.
-
Protocol 2: AATCC Test Method 61 - Colorfastness to Laundering, Home and Commercial: Accelerated
This protocol provides a condensed overview of the AATCC 61-2A test procedure, which is commonly used to simulate five typical home machine washes.
-
Specimen Preparation:
-
Cut a 50 x 100 mm specimen of the dyed fabric.
-
Sew the specimen onto a 50 x 100 mm multifiber test fabric.
-
-
Test Procedure:
-
Prepare a wash liquor containing 1.5 g/L of 1993 AATCC Standard Reference Detergent in deionized water.
-
Place the specimen, 50 stainless steel balls, and 150 mL of the wash liquor into a stainless steel canister.
-
Seal the canister and place it in a Launder-Ometer.
-
Run the test for 45 minutes at 49°C (120°F).
-
-
Rinsing and Drying:
-
Remove the specimen from the canister and rinse it with deionized water.
-
Squeeze out the excess water.
-
Dry the specimen in an oven at a temperature not exceeding 71°C (160°F).
-
-
Evaluation:
-
Allow the specimen to condition at standard temperature and humidity for at least one hour.
-
Evaluate the color change of the dyed fabric and the staining on the multifiber test fabric using the appropriate Grey Scales under standardized lighting conditions.
-
Visualizations
References
- 1. graphviz.org [graphviz.org]
- 2. Dyeing - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - Journal of Textile Engineering & Fashion Technology - MedCrave Publishing [medcrave.com]
Refinement of analytical methods for detecting Disperse Blue 54 impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in Disperse Blue 54. The information is tailored for researchers, scientists, and professionals in drug development and quality control who are utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:
-
Synthesis Byproducts: The manufacturing of anthraquinone dyes like this compound involves multi-step chemical reactions. Incomplete reactions or side reactions can lead to the formation of isomers, starting material residues, and other related compounds.
-
Degradation Products: this compound, being an anthraquinone dye, can degrade under certain conditions. Exposure to light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions can lead to the formation of degradation products.
-
Contaminants from Raw Materials: Impurities present in the starting materials and reagents used in the synthesis can be carried through the process and appear in the final product.
Q2: Which analytical techniques are most suitable for detecting and quantifying this compound impurities?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique.
-
HPLC-DAD/UV: This is a robust method for quantifying known impurities and for routine quality control. The DAD provides spectral information that can help in the initial identification of peaks.
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities. The mass spectrometer provides molecular weight and fragmentation data, which are crucial for the structural elucidation of unknown impurities.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods. A typical forced degradation study involves exposing a solution of this compound to various stress conditions:
-
Acidic and Basic Hydrolysis: Treat the sample with solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Heat a solid sample or a solution of the sample in a temperature-controlled oven.
-
Photodegradation: Expose a solution of the sample to UV and visible light in a photostability chamber.
Samples from each stress condition are then analyzed by a suitable analytical method, typically HPLC, to identify and quantify the degradation products.
Troubleshooting Guide
Chromatographic Issues
Q4: I am observing poor peak shape (tailing or fronting) for the this compound main peak and its impurities. What could be the cause and how can I fix it?
A4: Poor peak shape is a common issue in HPLC analysis. Here are some potential causes and solutions:
-
Cause 1: Secondary Interactions with Silica Support: Residual silanol groups on the surface of the silica-based column can interact with basic functional groups in the analyte molecules, leading to peak tailing.
-
Solution:
-
Use a buffered mobile phase: Adding a buffer, such as ammonium formate or ammonium acetate, to the mobile phase can help to mask the silanol groups and improve peak shape.
-
Operate at a lower pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer active silanol groups and are less prone to causing peak tailing.
-
-
-
Cause 2: Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Cause 3: Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
Q5: I am not able to separate two closely eluting impurity peaks. How can I improve the resolution?
A5: Improving the resolution between critical pairs of peaks often requires method optimization.
-
Solution 1: Modify the Mobile Phase Composition:
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Changing the pH can affect the retention times of ionizable compounds differently, potentially improving their separation.
-
Optimize the gradient profile: A shallower gradient around the elution time of the critical pair can increase their separation.
-
-
Solution 2: Change the Stationary Phase:
-
Use a different column chemistry: If you are using a C18 column, consider trying a phenyl-hexyl or a cyano column, which offer different selectivities.
-
Use a column with a smaller particle size: Columns with smaller particles (e.g., sub-2 µm) provide higher efficiency and can improve resolution.
-
Detector and Sensitivity Issues
Q6: I am having trouble detecting a known impurity that should be present at a low level. How can I improve the sensitivity of my method?
A6: Improving sensitivity is crucial for the detection of trace impurities.
-
For HPLC-UV/DAD:
-
Optimize the detection wavelength: Ensure you are monitoring at the wavelength of maximum absorbance for the impurity of interest.
-
Increase the injection volume: Injecting a larger volume of the sample can increase the signal, but be mindful of potential peak shape distortion.
-
Increase the path length of the flow cell: Using a detector with a longer path length flow cell will increase the absorbance signal.
-
-
For LC-MS:
-
Optimize MS parameters: Tune the ion source parameters (e.g., gas flows, temperatures) and the analyzer parameters (e.g., collision energy) to maximize the signal for the impurity.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): These targeted acquisition modes are significantly more sensitive than full scan mode.
-
Data Presentation
Table 1: Typical Performance Characteristics of a Validated HPLC Method for Disperse Dye Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2.0% |
Note: These are typical values for disperse dye analysis and may vary depending on the specific impurity, instrument, and method conditions.
Experimental Protocols
Representative HPLC Method for Impurity Profiling of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a mixture of acetonitrile and water (1:1) to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the analysis of this compound impurities.
Caption: Logical troubleshooting flow for common HPLC issues.
Technical Support Center: Microwave-Assisted Synthesis of Disperse Blue 54 Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the microwave-assisted synthesis of Disperse Blue 54 derivatives.
Frequently Asked Questions (FAQs)
Q1: Why should I use microwave-assisted synthesis for this compound derivatives over conventional heating methods? A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (minutes instead of hours), higher product yields, increased reaction selectivity, and consistency with green chemistry principles by reducing solvent usage and energy consumption.[1][2][3] The direct and rapid heating of the reaction mixture ensures uniform temperature distribution, which can minimize the formation of byproducts.[3][4][5]
Q2: What type of solvent is best suited for this synthesis? A2: High-boiling point, polar solvents are generally preferred for microwave-assisted synthesis as they efficiently absorb microwave radiation.[5] Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethylene glycol, and ionic liquids. The choice of solvent can impact reaction yield and time, so it is a critical parameter for optimization.[6] Non-polar solvents can be used in conjunction with a polar co-solvent or a catalyst that absorbs microwave energy.[5]
Q3: How do I determine the optimal microwave power and temperature for my reaction? A3: The optimal power and temperature are specific to the derivative being synthesized and the solvent system used. It is recommended to start with a lower power setting and ramp up the temperature gradually to avoid sudden pressure increases.[6] A screening process, where multiple small-scale reactions are run at varying temperatures and power levels, is the most effective way to determine the optimal conditions for yield and purity.
Q4: Can I use a standard domestic microwave for this synthesis? A4: No, it is strongly discouraged. Laboratory-grade microwave reactors are specifically designed with features for safety and precise process control, including sealed reaction vessels, pressure and temperature sensors, and variable power settings.[5] Using a domestic microwave is extremely dangerous as it lacks these features, which can lead to solvent superheating and potential explosions.
Q5: How can I monitor the progress of my reaction inside the sealed microwave vessel? A5: Most modern laboratory microwave reactors have built-in software that allows for real-time monitoring of temperature and pressure. To monitor chemical conversion, the reaction must be stopped, cooled, and a sample taken for analysis by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Temperature/Time: Reaction conditions are insufficient for the reaction to proceed to completion. 2. Poor Microwave Absorption: The solvent or reactants do not absorb microwave energy effectively. 3. Presence of Electron-Donating/Withdrawing Groups: Certain functional groups on the starting materials can hinder the reaction.[6] | 1. Optimize Reaction Parameters: Systematically increase the reaction temperature, holding time, or microwave power. Run a time-course experiment to find the optimal duration. 2. Change Solvent System: Switch to a more polar, higher-boiling point solvent (e.g., DMF, DMSO). Alternatively, add a small amount of an ionic liquid or a catalyst that absorbs microwaves. 3. Modify Reactant Structure: If possible, alter the positions of strong electron-donating or withdrawing groups on the reactants to facilitate the desired coupling.[6] |
| Formation of Impurities/Byproducts | 1. Excessive Temperature/Power: Overheating can lead to decomposition of reactants or products and promote side reactions. 2. Nucleophilic Substitution: In reactions involving halo-nitroarenes, the halo group may be partially substituted, leading to multiple products.[6] 3. Non-selective Reactions: The desired functionalization may occur at multiple sites on the anthraquinone core. | 1. Reduce Reaction Intensity: Lower the target temperature and/or microwave power. Reduce the reaction time.[6] 2. Minimize Reaction Time: For reactions prone to nucleophilic substitution, reducing the reaction time is critical. A few minutes is often sufficient.[6] 3. Purification: Use column chromatography to separate the desired product from isomers and other byproducts. |
| Rapid Pressure Build-up in Reaction Vessel | 1. Low-Boiling Point Solvent: The solvent is reaching its boiling point too quickly under microwave irradiation. 2. Excessive Reaction Volume: The vessel is overfilled, leaving insufficient headspace for vapor pressure. 3. Exothermic Reaction: The reaction itself is generating a large amount of heat and gas. | 1. Use a High-Boiling Point Solvent: Select a solvent with a boiling point well above the target reaction temperature. 2. Reduce Reaction Volume: Ensure the reaction mixture volume does not exceed 10-50% of the container's total volume. 3. Increase Ramp Time: Program the microwave to heat the mixture more slowly, allowing for better pressure control.[6] |
| Inconsistent Results Between Batches | 1. Inconsistent Vessel Loading: Variations in the amount of reactants or solvent. 2. Microwave Hot/Cold Spots: Uneven distribution of microwave energy within the reactor cavity (more common in multi-mode reactors).[5] 3. Purity of Starting Materials: Impurities in the reactants can interfere with the reaction. | 1. Precise Measurements: Use calibrated equipment to ensure accurate and consistent loading of all components. 2. Ensure Proper Stirring: Use the reactor's electromagnetic stirring function to ensure the reaction mixture is homogeneous and heated evenly.[5] 3. Verify Reactant Purity: Analyze the purity of starting materials before use and purify if necessary. |
Experimental Protocols & Data
Generalized Protocol for Microwave-Assisted Synthesis of a this compound Derivative
This protocol describes a representative synthesis of a functionalized this compound derivative. Note: This is a generalized procedure and must be optimized for specific derivatives.
-
Reactant Preparation: In a 10 mL microwave reaction vial, add the starting anthraquinone core (1 mmol) and the functionalizing amine (2.5 mmol).[6]
-
Solvent Addition: Add 3 mL of a suitable high-boiling point polar solvent (e.g., DMF or DMSO).
-
Catalyst/Base Addition: Add the required catalyst or base (e.g., 1 mL of 10 M KOH for azo dye synthesis, which can be adapted).[6] Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature using the instrument's compressed air cooling system.
-
Product Isolation: Once cooled, open the vial. Precipitate the crude product by adding the reaction mixture to a beaker of cold water.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure derivative.[6]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical data from a series of experiments to optimize the synthesis of a this compound derivative.
| Entry | Temperature (°C) | Time (min) | Microwave Power (W) | Yield (%) | Purity (HPLC, %) |
| 1 | 120 | 10 | 150 | 65 | 88 |
| 2 | 140 | 10 | 150 | 82 | 91 |
| 3 | 160 | 10 | 150 | 75 | 85 |
| 4 | 140 | 5 | 150 | 71 | 90 |
| 5 | 140 | 15 | 150 | 84 | 89 |
| 6 | 140 | 10 | 200 | 91 | 95 |
| 7 | 140 | 10 | 100 | 78 | 92 |
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating HPLC Methods for Disperse Blue 54 Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Disperse Blue 54, an anthraquinone dye. The following sections detail experimental protocols and present comparative performance data to assist researchers in selecting the most suitable method for their specific needs.
Introduction to Purity Assessment of Disperse Dyes
This compound is a synthetic dye widely used in the textile industry. Ensuring the purity of this dye is critical for quality control, as impurities can affect coloration, fastness, and potentially introduce toxicological risks. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture, making it a primary candidate for assessing the purity of dyes like this compound. However, other methods such as Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectroscopy can also be employed, each with its own set of advantages and limitations. This guide provides a comparative overview of these techniques.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the preferred method for the quantitative purity assessment of this compound due to its high resolution, sensitivity, and specificity. A validated HPLC method can accurately determine the percentage of the main component and quantify any impurities present.
Experimental Protocol
A typical HPLC method for the analysis of anthraquinone dyes, adaptable for this compound, is outlined below.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of anthraquinone derivatives.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of the main dye from its impurities. A common mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Detection: A UV-Vis detector set at the maximum absorption wavelength (λmax) of this compound. A PDA detector can be used to acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.
-
Injection Volume: Typically 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in the same solvent as the sample.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations. These will be used to establish the linearity of the method.
-
Method Validation Parameters
A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Alternative Analytical Methods
While HPLC is a robust technique, other methods can be used for a preliminary or semi-quantitative assessment of this compound purity.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of dye purity. It is particularly useful for screening multiple samples and for identifying major impurities.
-
Stationary Phase: Silica gel 60 F254 TLC plates are commonly used.
-
Mobile Phase (Eluent): A mixture of organic solvents is used to separate the components. The choice of eluent depends on the polarity of the dye and its impurities. A common system for disperse dyes is a mixture of toluene, ethyl acetate, and acetone.
-
Sample Application: A small spot of the dissolved dye sample is applied to the baseline of the TLC plate.
-
Development: The plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.
-
Visualization: The separated spots are visualized under UV light (if fluorescent) or by their inherent color. The retention factor (Rf) value for each spot is calculated to aid in identification.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for the quantitative determination of the main component in a dye sample, provided that the impurities do not absorb at the same wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A solution of the dye is prepared in a suitable transparent solvent (e.g., methanol, ethanol, or acetone) at a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8).
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) of this compound.
-
Quantification: The concentration of the dye can be determined using a calibration curve prepared from standard solutions of known concentrations or by using the Beer-Lambert law if the molar absorptivity of the pure dye is known.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, TLC, and UV-Vis spectroscopy for the purity assessment of this compound. Note: The quantitative data presented here is illustrative and based on typical performance for the analysis of anthraquinone dyes. Actual values for this compound would need to be determined through specific method validation studies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | UV-Visible (UV-Vis) Spectroscopy |
| Specificity | High (can separate and quantify individual impurities) | Moderate (can separate major components, but co-elution is possible) | Low (impurities with overlapping spectra will interfere) |
| Linearity (R²) | > 0.999 | Semi-quantitative | > 0.995 (for the main component) |
| Accuracy (% Recovery) | 98-102% | Not typically determined | 95-105% (for the main component) |
| Precision (% RSD) | < 2% | 5-15% (semi-quantitative) | < 3% (for the main component) |
| LOD/LOQ | Low (ng/mL range) | Moderate (µg/mL range) | High (µg/mL range) |
| Robustness | High (well-controlled parameters) | Moderate (sensitive to environmental conditions) | High (simple and direct measurement) |
| Analysis Time | 20-40 minutes per sample | 30-60 minutes for multiple samples | < 5 minutes per sample |
| Cost per Analysis | High | Low | Low |
| Throughput | Moderate (with autosampler) | High | High |
Logical Workflow for Purity Assessment
The selection of an analytical method often follows a logical progression, starting with simpler, screening techniques and moving to more sophisticated methods for confirmation and quantification.
Cross-Validation of Analytical Techniques for the Quantification of Disperse Blue 54: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of Disperse Blue 54, a synthetic dye with applications in various industries, including textiles. The selection of an appropriate analytical method is critical for quality control, safety assessment, and research and development. This document outlines the experimental protocols for key analytical methods and presents a cross-validation of their performance based on available experimental data for disperse dyes.
Comparative Analysis of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques, each with its own set of advantages and limitations. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC) with different detection systems and UV-Vis Spectrophotometry. The following tables summarize the quantitative performance of these methods based on studies of disperse dyes.
Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis
| Parameter | HPLC-PDA | HPLC-MS | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.7 mg/L[1] | Surpasses DIN 54231 method requirements[1] | ~2.0 ng/L[2] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | ~8.0 ng/L[2] |
| Linearity Range | 1 to 20 mg/L[3] | Not Specified | 2.0 to 100.0 ng/mL[2] |
| Precision (RSD) | 5.6% (Overall)[3] | Not Specified | < 6% (Intra-day), < 13% (Inter-day)[2] |
| Selectivity | Good | High | Very High |
| Confidence in Identification | Moderate | High (with m/z confirmation)[1][4] | Very High (with parent/daughter ion confirmation)[2] |
Table 2: Performance Characteristics of UV-Vis Spectrophotometry for Dye Analysis
| Parameter | UV-Vis Spectrophotometry |
| Principle | Measures absorbance of light by the dye |
| Advantages | Simple, rapid, and cost-effective[2] |
| Disadvantages | Lower sensitivity and selectivity compared to chromatographic methods; susceptible to interference from other components in the matrix[2] |
| Typical Application | Preliminary or semi-quantitative analysis[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections describe the experimental protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of components in a mixture. For disperse dyes, a reverse-phase system is commonly employed.
1. Sample Preparation:
-
Samples containing this compound are extracted using a suitable solvent, such as an aqueous solution of pyridine (1:1) or methanol[3].
-
The extraction is typically performed at an elevated temperature (e.g., 100°C) for a defined period (e.g., 35 minutes) to ensure complete dissolution of the dye[3].
-
The resulting solution is then filtered through a 0.2 µm filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A C18 column is a common choice for the separation of disperse dyes[3].
-
Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate[3]. The gradient program involves changing the proportion of the organic solvent over time.
-
Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.
-
Injection Volume: A small volume, typically 10-40 µL, of the prepared sample is injected[2].
3. Detection:
-
Photodiode Array (PDA) Detector: This detector measures the absorbance of the eluting compounds over a range of wavelengths, providing spectral information that can aid in peak identification.
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity. The mass detector confirms the identity of the analyte based on its mass-to-charge ratio (m/z)[1][4]. MS/MS further enhances specificity by fragmenting the parent ion and detecting specific daughter ions[2].
UV-Vis Spectrophotometry
This technique is based on the principle that colored compounds absorb light at specific wavelengths.
1. Sample Preparation:
-
A standard solution of this compound of known concentration is prepared in a suitable solvent.
-
A calibration curve is constructed by preparing a series of dilutions of the standard solution and measuring their absorbance.
2. Measurement:
-
The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
The concentration of the dye in the sample is then determined by comparing its absorbance to the calibration curve.
Experimental Workflow and Data Visualization
A logical workflow is essential for the cross-validation of analytical techniques. The following diagram illustrates the key steps in this process.
Caption: Workflow for cross-validation of analytical techniques.
Signaling Pathways
The analysis of this compound is primarily a chemical quantification process. As such, there are no biological signaling pathways directly involved in its analytical determination. The term "signaling pathway" is more relevant to the biological or toxicological effects of a substance within a living organism.
Conclusion
The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC coupled with MS or MS/MS detection offers the highest sensitivity, selectivity, and confidence in identification, making it suitable for trace-level analysis and complex matrices[2]. The addition of a mass detector enhances the confidence in compound detection and identification[1][4].
-
HPLC with PDA detection provides a good balance between performance and cost and is suitable for routine quality control applications where moderate sensitivity is sufficient.
-
UV-Vis Spectrophotometry is a simple and rapid technique best suited for preliminary or semi-quantitative assessments where high accuracy and selectivity are not paramount[2][5].
A thorough cross-validation, as outlined in the experimental workflow, is recommended to determine the most appropriate method for a specific application, ensuring data reliability and accuracy.
References
Performance Showdown: Disperse Blue 54 Versus Key Alternatives in Polyester Dyeing
For researchers and professionals in the textile and dyeing industry, the selection of high-performance disperse dyes is critical for achieving desired color fastness and quality on polyester substrates. This guide provides an objective comparison of Disperse Blue 54 against three common alternatives: Disperse Blue 60, Disperse Blue 79, and Disperse Blue 77. The comparison is based on reported fastness properties, supported by standardized testing methodologies.
This report compiles available data on the light, wash, sublimation, perspiration, and ironing fastness of these four blue disperse dyes. While efforts were made to gather data based on consistent ISO standards, some variations in the cited test methods were noted and are indicated in the comparison table. Unfortunately, specific CIELAB Lab* colorimetric data for these dyes on a standardized polyester substrate were not available in the public domain at the time of this research.
Comparative Performance Data
The following table summarizes the fastness properties of this compound and its alternatives. The ratings are based on a scale of 1 to 5 for wash, sublimation, perspiration, and ironing fastness (where 5 is excellent), and 1 to 8 for light fastness (where 8 is maximum fastness).
| Dye Name | C.I. Name | CAS Number | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) | Perspiration Fastness (ISO 105-E04) | Ironing Fastness (ISO 105-X11) |
| This compound | This compound | 12217-77-5 | 7[1] | 4-5[1] | 3 | 5[1] | 4-5[1] |
| Disperse Blue 60 | Disperse Blue 60 | 12217-80-0 | 6-7[2] | 4-5 (ISO 105-C03)[2] | 4-5[2] | 5[3] | 4-5[3] |
| Disperse Blue 79 | Disperse Blue 79 | 12239-34-8 | 6-7[4] | 5 ("ISO3") | 5 (Dry Heat) | 5[4] | 5[4] |
| Disperse Blue 77 | Disperse Blue 77 | 20241-76-3 | 6-7[5] | 4[5] | 5[5] | 5[5] | 5[5] |
Note on Data: There are inconsistencies in the specific ISO test methods cited in available sources. For instance, the wash fastness for Disperse Blue 60 is reported against ISO 105-C03, while for Disperse Blue 79, it is ambiguously listed as "ISO3". The sublimation fastness for Disperse Blue 79 is noted as "Dry heat". Readers should consider these variations when making direct comparisons.
Experimental Protocols
The following is a generalized experimental protocol for dyeing polyester fabric with disperse dyes, which can be adapted for comparative performance evaluation.
Materials and Equipment:
-
Pre-scoured and heat-set 100% polyester fabric
-
Disperse dye (e.g., this compound)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
High-temperature, high-pressure laboratory dyeing apparatus
-
Spectrophotometer for color measurement (if available)
-
Standardized light source for visual assessment
-
Launder-Ometer for wash fastness testing
-
Sublimation tester/iron
-
Grey scales for assessing color change and staining
Dyeing Procedure (High-Temperature, High-Pressure Method):
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1.
-
Disperse the required amount of dye (e.g., 1% on weight of fabric) in a small amount of water with a dispersing agent to form a paste.
-
Add the dye dispersion to the dye bath.
-
Add a wetting agent and a dispersing agent to the bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
-
-
Dyeing Process:
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).
-
Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Rinse again and dry.
-
Fastness Testing:
-
Light Fastness: Evaluate according to ISO 105-B02 using a Xenon arc lamp.
-
Washing Fastness: Test according to ISO 105-C06 (e.g., test C2S at 60°C).
-
Sublimation Fastness: Assess according to ISO 105-P01 by treating the specimen at a specified temperature (e.g., 180°C for 30 seconds).
-
Perspiration Fastness: Evaluate according to ISO 105-E04 using both acidic and alkaline solutions.
-
Ironing Fastness: Test according to ISO 105-X11 at a specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the performance evaluation of disperse dyes.
References
A Comparative Toxicological Profile of Anthraquinone Dyes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicological profiles of various anthraquinone dyes. It summarizes key experimental data on cytotoxicity, genotoxicity, and skin sensitization, details the methodologies of pivotal assays, and illustrates potential signaling pathways involved in their toxic mechanisms.
Anthraquinone dyes, a major class of synthetic colorants, are widely used in the textile, food, and cosmetic industries. Their stable chemical structure contributes to their vibrant and long-lasting color but also raises concerns about their potential toxicological effects. Understanding the comparative toxicity of these dyes is crucial for risk assessment and the development of safer alternatives. This guide synthesizes experimental data to provide a comparative analysis of the toxicological profiles of several common anthraquinone dyes.
Comparative Analysis of Toxicological Endpoints
To facilitate a clear comparison, the following tables summarize quantitative data from various toxicological studies on anthraquinone dyes.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various anthraquinone dyes on different cancer cell lines, providing a comparative view of their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.
| Anthraquinone Dye/Derivative | Cell Line | IC50 (µM) | Reference |
| Nordamnacanthal | A549 (Lung) | 16.3 ± 2.5 | [1] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [2] |
| Emodin | A549 (Lung) | Varies | [3] |
| Chrysophanol | A549 (Lung) | Varies | [3] |
| Alizarin Red S | HepG2 (Liver) | >1000 | [4] |
| 9,10-Anthraquinone | HeLa (Cervical) | ~250-500 mg/L | [5] |
| Reactive Blue 19 | Anaerobic Sludge | 45-55 mg/L | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and exposure times.
Genotoxicity Data
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. The following tables summarize the results from the Ames test and the in vitro micronucleus assay for several anthraquinone dyes.
Ames Test Results: The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can cause mutations in the DNA of the test organism.
| Anthraquinone Dye | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference |
| Anthraquinone | TA1537, TA1538, TA98 | Without | Mutagenic | [7] |
| Various Anthraquinone Dyes (5 tested) | Not specified | Not specified | Mutagenic | [2][8] |
| Alizarin Acidic Blue | Not specified | Not specified | No activity | [9] |
In Vitro Micronucleus Test Results: The micronucleus test detects damage to chromosomes. An increase in the frequency of micronucleated cells indicates that the substance may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss).
| Anthraquinone Dye | Cell Line | Metabolic Activation (S9) | Observation | Reference |
| Disperse Blue 7 | L5178Y/TK+/- | Not specified | 369 MN/1000 cells at 13% survival | [10] |
| 2-aminoanthraquinone | L5178Y/TK+/- | Not specified | 196 MN/1000 cells at 21% survival | [10] |
| 1-amino-2-methylanthraquinone | L5178Y/TK+/- | Not specified | 119 MN/1000 cells at 51% survival | [10] |
| Disperse Blue 3 | L5178Y/TK+/- | Not specified | 109 MN/1000 cells at 15% survival | [10] |
| Vat Yellow 4 | L5178Y/TK+/- | With | 18 MN/1000 cells at 57% survival | [10] |
| Alizarin Acidic Blue | Mice bone marrow | In vivo | Active | [9] |
Skin Sensitization Data
The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals. The EC3 value represents the estimated concentration of a chemical required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes and is a measure of sensitizing potency. Lower EC3 values indicate a stronger sensitizer.
| Disperse Dye | Vehicle | EC3 Value (%) | Potency | Reference |
| Disperse Blue 1 | Not specified | 3 | Moderate | |
| Disperse Blue 106 | Not specified | 0.003 | Strong | |
| Disperse Blue 124 | Not specified | 0.003 | Strong | |
| Disperse Red 1 | Not specified | 3 | Moderate | |
| Disperse Orange 37 | Not specified | 10 | Weak | |
| Disperse Blue 35 | Not specified | 10 | Weak | |
| Disperse Yellow 3 | Not specified | >30 | Very Weak | |
| Disperse Orange 3 | Not specified | >30 | Very Weak |
Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone dye and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay): The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to synthesize histidine (his-). The assay assesses the ability of a test chemical to cause a reverse mutation to the his+ phenotype, allowing the bacteria to grow on a histidine-free medium.
Protocol:
-
Preparation: Prepare bacterial cultures of the appropriate S. typhimurium strains.
-
Exposure: Mix the bacterial culture with the test compound (with and without S9 metabolic activation mix) and a small amount of histidine.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the control plates indicates a mutagenic effect.[11]
In Vitro Micronucleus Test: This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Protocol:
-
Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of the test substance, with and without metabolic activation (S9).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Skin Sensitization Assay: Local Lymph Node Assay (LLNA)
The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a test substance as a measure of skin sensitization.
Protocol:
-
Animal Treatment: Apply the test substance in a suitable vehicle to the dorsum of both ears of mice for three consecutive days.
-
BrdU Injection: On day 5, inject the mice with 5-bromo-2'-deoxyuridine (BrdU) to label proliferating cells.
-
Lymph Node Excision: On day 6, excise the draining auricular lymph nodes.
-
Cell Suspension and Staining: Prepare single-cell suspensions of the lymph node cells and stain them for BrdU incorporation using flow cytometry.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response. The EC3 value is then calculated from the dose-response curve.[12]
Visualization of Toxicological Mechanisms
The following diagrams, generated using the DOT language, illustrate a plausible signaling pathway for anthraquinone dye-induced toxicity and a typical experimental workflow for assessing cytotoxicity.
Caption: Proposed signaling pathway of anthraquinone dye-induced cytotoxicity.
Caption: A typical workflow for assessing the in vitro cytotoxicity of anthraquinone dyes.
Discussion of Toxicological Mechanisms
The toxicity of anthraquinone dyes is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress.[13] This oxidative stress can, in turn, cause damage to cellular components, including DNA, leading to genotoxic effects.[8][13] DNA damage triggers cellular response pathways, such as cell cycle arrest and apoptosis (programmed cell death), to prevent the propagation of damaged cells. The activation of caspases, a family of proteases crucial for apoptosis, has been observed in response to some anthraquinone derivatives.[8]
Furthermore, the cellular response to oxidative stress can involve the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes. The balance between ROS-induced damage and the cellular antioxidant response likely determines the ultimate toxic outcome. The involvement of the MAPK signaling pathway in mediating the cellular response to anthraquinone dye-induced stress has also been suggested, although the precise mechanisms require further investigation.
Conclusion
This comparative guide highlights the varying toxicological profiles of anthraquinone dyes. While some dyes exhibit significant cytotoxicity and genotoxicity, others appear to be less harmful. The provided data and experimental protocols serve as a valuable resource for researchers in toxicology and drug development. Further research is warranted to elucidate the specific signaling pathways involved in the toxicity of different anthraquinone dyes, which will be instrumental in designing safer alternatives and establishing more accurate risk assessments.
References
- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of skin sensitization potential of chemicals by local lymph node assay using 5-bromo-2-deoxyuridine with flow cytometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Mutagenicity and harmful effects of anthraquinone dyes on DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Toxicity Evaluation of Anthraquinone (84-65-1) in Micronucleus Study A47616 in B6C3F1 Mice | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 10. img1.wsimg.com [img1.wsimg.com]
- 11. mdpi.com [mdpi.com]
- 12. cris.iucc.ac.il [cris.iucc.ac.il]
- 13. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Disperse Blue 54 in Industrial Applications: A Comparative Guide
In the competitive landscape of industrial dyeing, particularly for polyester and its blends, the selection of colorants is a critical decision balancing cost, performance, and environmental impact. This guide provides an objective comparison of Disperse Blue 54 against its common alternatives, namely Disperse Blue 56, Disperse Blue 60, and Disperse Blue 73. By presenting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Performance and Cost Analysis
The cost-effectiveness of a disperse dye is not solely determined by its market price but is a complex interplay of its dyeing performance, fastness properties, and the associated processing costs. A dye with a higher initial cost may prove more economical in the long run if it offers superior fastness, leading to fewer rejections and reprocessing steps, or if it requires less energy-intensive application procedures.
Comparative Data on Key Performance Indicators
The following table summarizes the available quantitative data on the fastness properties and pricing of this compound and its alternatives. It is important to note that price ranges can fluctuate based on supplier, purity, and market conditions.
| Dye | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) | Perspiration Fastness | Price Range (USD/kg) |
| This compound | 63285 | 7-8 | 4-5 | 3 | - | Not Available |
| Disperse Blue 56 | 63285 | 6-7[1] | 4-5[1] | 4-5[1] | 4-5[2] | Not Available |
| Disperse Blue 60 | 61104 | 7[3] | 4-5[3] | 4-5[3] | 5[3] | Not Available |
| Disperse Blue 73 | 63265 | 6 | 4-5 | - | 5 | 2.00 - 5.00[4] |
Note: Fastness is graded on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for other fastness properties (where 5 is the best).
From the available data, this compound exhibits excellent light fastness, comparable to Disperse Blue 60 and superior to Disperse Blue 56 and 73. Its wash fastness is good and in line with the alternatives. However, its sublimation fastness is notably lower than that of Disperse Blue 56 and 60. This can be a critical factor in applications involving high-temperature finishing processes, where poor sublimation fastness can lead to color changes and staining of adjacent materials[5]. The price for this compound could not be definitively ascertained from the available information.
Experimental Protocols
To ensure objective and reproducible evaluation of disperse dye performance, standardized experimental protocols are crucial. Below are detailed methodologies for key performance tests.
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representing natural daylight.
-
Apparatus: Xenon arc lamp fading apparatus.
-
Procedure:
-
A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool standards is exposed.
-
The light fastness is assessed by comparing the change in color of the specimen with that of the standards.
-
The rating is expressed on a scale of 1 to 8, where 8 indicates the highest fastness.
-
Color Fastness to Washing (ISO 105-C06)
This test is designed to determine the resistance of the color of textiles to washing.
-
Apparatus: A suitable mechanical washing device (e.g., Launder-Ometer).
-
Procedure:
-
A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action.
-
The change in color of the specimen and the staining of the adjacent fabric are assessed by comparison with the appropriate grey scales.
-
The rating is from 1 (poor) to 5 (excellent).
-
Color Fastness to Sublimation (ISO 105-P01)
This method assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage.
-
Apparatus: A heating device providing controlled temperature and pressure.
-
Procedure:
-
A specimen of the dyed textile is placed between two pieces of undyed fabric.
-
The composite specimen is subjected to a specified temperature and pressure for a set duration (e.g., 180°C for 30 seconds[1]).
-
The change in color of the specimen and the staining of the adjacent fabrics are evaluated using the grey scales.
-
The rating is from 1 (poor) to 5 (excellent).
-
Logical Workflow for Dye Selection
The selection of the most cost-effective disperse dye for a specific industrial application involves a logical workflow that considers various factors beyond just the initial purchase price.
This workflow emphasizes a holistic approach, starting from the specific requirements of the final product and encompassing performance, direct and indirect costs, and environmental considerations. Laboratory trials are a crucial step to validate the performance data under specific processing conditions before making a final selection.
Conclusion
The evaluation of the cost-effectiveness of this compound in industrial applications requires a multifaceted analysis. While it demonstrates excellent light fastness, its lower sublimation fastness compared to alternatives like Disperse Blue 56 and Disperse Blue 60 is a significant consideration for processes involving high temperatures. The price of Disperse Blue 73 appears competitive, but its light fastness is lower than that of this compound.
Ultimately, the most cost-effective choice will depend on the specific performance requirements of the end product and the manufacturing processes employed. For applications where exceptional light fastness is paramount and high-temperature treatments are not a major concern, this compound may be a viable option. However, for applications requiring high sublimation fastness to prevent issues during finishing, Disperse Blue 56 or Disperse Blue 60, despite potentially higher initial costs, might offer better overall value by minimizing product defects and reprocessing. A thorough evaluation based on the experimental protocols and logical workflow outlined in this guide will enable a data-driven and economically sound decision.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Wholesale Price Dyestuff Skycron® Disperse Blue S-BGL Blue 73 Fabric Dye Textile Chemical Manufactory Supply - Dyestuff Disperse Blue dye 73 and Disperse Blue Textile Chemical [tiankunchem.en.made-in-china.com]
- 5. fyitester.com [fyitester.com]
A Comparative Analysis of the Photostability of Disperse Blue 54 and Other High-Energy Disperse Dyes
For Immediate Publication
This guide offers a detailed comparison of the photostability of C.I. Disperse Blue 54 against other prominent high-energy disperse dyes, namely C.I. Disperse Red 60 and C.I. Disperse Blue 79. The objective is to provide researchers, scientists, and professionals in drug development with a clear, data-driven benchmark of their relative performance. High-energy disperse dyes are crucial for coloring hydrophobic synthetic fibers like polyester, where high fastness properties are demanded. Their performance under light exposure is a critical determinant of product longevity and quality.
Comparative Photostability Data
The photostability of disperse dyes is paramount for textile applications where color retention is essential throughout the product's lifecycle. Lightfastness, a key measure of photostability, is evaluated on a scale of 1 to 8 using the Blue Wool reference scale, where a higher rating indicates superior resistance to fading. The data below summarizes the lightfastness ratings for the selected high-energy disperse dyes, which are primarily used for synthetic fibers such as polyester, nylon, and acetate.
| Dye Name | C.I. Number | Chemical Class | Lightfastness Rating (ISO) |
| This compound | 61113 | Anthraquinone | 7[1] |
| Disperse Red 60 | 60756 | Anthraquinone | 6-7[2][3] |
| Disperse Blue 79 | 11345 | Monoazo | 5-6 |
Analysis: this compound, an anthraquinone-based dye, demonstrates exceptional photostability with a lightfastness rating of 7.[1] Similarly, Disperse Red 60, also an anthraquinone derivative, exhibits very good lightfastness, with sources reporting ratings between 6 and 7.[2][3][4] In contrast, Disperse Blue 79, a monoazo dye, shows good but comparatively lower photostability. The superior lightfastness of anthraquinone dyes like this compound and Red 60 is attributed to the inherent stability of their chemical structure.[4]
Experimental Protocols
The determination of lightfastness for disperse dyes is conducted under stringent, standardized laboratory conditions to ensure reproducibility and comparability of results. The most widely adopted standards are ISO 105-B02 and AATCC Test Method 16.
Protocol: ISO 105-B02 - Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test
This standard specifies the methodology for assessing the resistance of textile colors to the effects of artificial light that mimics natural daylight (D65).[5][6][7]
Principle: A textile specimen is exposed to a xenon arc light source under controlled environmental conditions.[6][8] Concurrently, a set of blue wool references (a series of eight standardized blue wool fabrics with varying lightfastness) is exposed under the same conditions.[6][9] The color fastness of the specimen is then evaluated by comparing the change in its color to the fading of the blue wool references.[6][8]
Apparatus:
-
Xenon Arc Fading Lamp Apparatus: An air- or water-cooled apparatus capable of simulating the spectral distribution of natural sunlight.[5] The equipment must have filters to manage UV and IR radiation and maintain specified temperature and humidity levels.[5]
-
Blue Wool References: Two sets are available, 1 to 8 (European preference) and L2 to L9 (American preference). The results from these two sets are not interchangeable.[6][9]
-
Grey Scale for Assessing Change in Colour (ISO 105-A02): Used to visually assess the degree of fading.[9]
-
Assessment Cabinet: A standardized viewing cabinet for color evaluation.[6][8]
Procedure:
-
Sample Preparation: A specimen of the dyed textile is mounted on a card.
-
Exposure: The mounted specimen and a set of blue wool references are placed in the xenon arc tester.
-
Controlled Conditions: The exposure is carried out under specified conditions of black panel temperature (e.g., 50°C - 63°C), chamber temperature, and relative humidity.[5] The irradiance is typically controlled at a specific wavelength (e.g., 420 nm).[5]
-
Evaluation: The specimen is periodically inspected. The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading (color change) as the test specimen.[9] This is typically assessed using the Grey Scale.
Visualizations
Experimental Workflow for Photostability Testing
References
- 1. This compound | 12217-77-5 [amp.chemicalbook.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Disperse Red 60 | 17418-58-5 | Benchchem [benchchem.com]
- 4. Buy Disperse Red 60 (EVT-316321) | 17418-58-5 [evitachem.com]
- 5. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 6. wewontech.com [wewontech.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. fyitester.com [fyitester.com]
- 9. atlas-mts.com.br [atlas-mts.com.br]
A Comparative Guide to Microbial Degradation Pathways of Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of microbial degradation pathways for the anthraquinone dye, Disperse Blue 54. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes findings from closely related anthraquinone dyes to offer valuable insights into its biodegradation. The guide details the performance of various microbial alternatives, presents supporting experimental data from analogous compounds, and provides standardized experimental protocols.
Quantitative Data on Microbial Decolorization of Anthraquinone Dyes
The following table summarizes the decolorization efficiency of different microbial strains on Disperse Blue dyes and other structurally similar anthraquinone dyes. This data provides a comparative framework for evaluating potential candidates for the bioremediation of this compound.
| Microbial Strain | Dye | Concentration (mg/L) | Incubation Time (hours) | Decolorization Efficiency (%) | Reference |
| Aspergillus sp. XJ-2 | Disperse Blue 2BLN | 50 | 120 | 93.3 | [1][2] |
| Aspergillus niger | Reactive Blue MR | 100 | 240 | 83.14 | [3] |
| Aspergillus allhabadii | Reactive Blue MR | 200 | 240 | 95.13 | [3] |
| Aspergillus sulphureus | Reactive Blue MR | 200 | 240 | 93.01 | [3] |
| Consortium of Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK | Disperse Red 3B | Not Specified | 96 | 98.09 | [4] |
| Pseudomonas sp. | Reactive Dark Blue | 200 | 96 | ~84 | [5] |
| Pseudomonas sp. | Textile Effluent Dye | 5 ppm | Not Specified | 90 | [6] |
| Bacillus sp. | Textile Effluent Dye | 5 ppm | Not Specified | 82 | [6] |
| Bacillus cereus | Direct Blue-1 | 50 | 48 | 97 | [7] |
| Bacillus fusiformis | Disperse Blue 79 | 75 | 32 | 90 | [8] |
Experimental Protocols
Microbial Culture and Acclimatization
Objective: To prepare a microbial culture for the degradation of this compound.
Materials:
-
Microbial strain (e.g., Aspergillus sp., Pseudomonas sp., Bacillus sp.)
-
Nutrient Broth (for bacteria) or Czapek-Dox Broth (for fungi)
-
This compound
-
Sterile culture flasks
-
Incubator shaker
-
Autoclave
Procedure:
-
Prepare the appropriate sterile growth medium (Nutrient Broth or Czapek-Dox Broth).
-
Inoculate the medium with the selected microbial strain.
-
Incubate the culture at an optimal temperature (e.g., 30-37°C) and agitation (e.g., 150 rpm) for 24-48 hours to obtain a sufficient cell density.[5][9]
-
For acclimatization, gradually expose the microbial culture to increasing concentrations of this compound in the growth medium. This enhances the dye degradation capability of the microorganism.
Decolorization Assay
Objective: To quantify the decolorization of this compound by the microbial culture.
Materials:
-
Acclimatized microbial culture
-
Sterile growth medium containing a known concentration of this compound (e.g., 50-200 mg/L)
-
Sterile culture flasks
-
Incubator shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Inoculate the dye-containing medium with a standardized amount of the acclimatized microbial culture (e.g., 5% v/v).[7]
-
Incubate the flasks under optimal conditions (e.g., pH 7, 35°C, static or shaking).[5][9]
-
Withdraw aliquots at regular time intervals (e.g., 0, 24, 48, 72, 96, 120 hours).
-
Centrifuge the aliquots to separate the microbial biomass from the supernatant.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis Spectrophotometer.
-
Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
Analysis of Degradation Products
Objective: To identify the metabolites produced during the biodegradation of this compound.
Materials:
-
Supernatant from the decolorization assay
-
Organic solvent (e.g., ethyl acetate) for extraction
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Extract the metabolites from the supernatant using a suitable organic solvent.
-
Analyze the extracted metabolites using FTIR to identify the changes in functional groups, which can indicate the breakdown of the dye structure.
-
Utilize GC-MS to separate and identify the individual degradation products.[1] The resulting mass spectra can be compared with libraries to identify the chemical structures of the metabolites.
Visualizations
Microbial Degradation Pathway of an Anthraquinone Dye
The following diagram illustrates a proposed degradation pathway for a typical anthraquinone dye, like this compound, by a microbial system. The process generally involves the enzymatic cleavage of the anthraquinone core, leading to the formation of smaller, less complex molecules. Key enzymes in this process include manganese peroxidase, laccase, and lignin peroxidase.[1][2]
Caption: Proposed microbial degradation pathway of this compound.
Experimental Workflow for Validation
This diagram outlines the typical experimental workflow for validating the microbial degradation of this compound.
Caption: Experimental workflow for validating microbial degradation.
References
- 1. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universepg.com [universepg.com]
- 6. researchgate.net [researchgate.net]
- 7. scifiniti.com [scifiniti.com]
- 8. researchgate.net [researchgate.net]
- 9. pjoes.com [pjoes.com]
A Comparative Analysis of the Dyeing Kinetics of Disperse Blue 54 on Synthetic Fibers
A comprehensive guide for researchers and scientists on the dyeing characteristics of Disperse Blue 54 across key synthetic textiles: Polyester (PET), Polylactic Acid (PLA), and Polyamide (PA).
This guide provides an objective comparison of the dyeing kinetics of C.I. This compound on three major synthetic fibers: polyethylene terephthalate (PET), polylactic acid (PLA), and polyamide (PA, or nylon). Understanding the dyeing behavior of this widely used anthraquinone dye is crucial for optimizing textile processing, ensuring color consistency, and developing new dyeing methodologies. This report synthesizes available data to highlight the differences in dyeing rates, exhaustion, and diffusion across these substrates.
Comparative Dyeing Kinetics
The dyeing of synthetic fibers with disperse dyes is a complex process governed by factors such as the fiber's chemical structure, morphology, and the dyeing conditions (temperature, time, pH, and auxiliaries). While comprehensive kinetic data for this compound across all three fibers in a single study is limited, a comparative analysis can be constructed from existing literature on similar dyes and the known properties of these fibers.
Disperse dyes are the primary choice for coloring polyester due to its hydrophobic nature and lack of ionic sites.[1] The dyeing of polyamide with disperse dyes is also common, often chosen for their ability to cover fiber irregularities, though they may exhibit lower wet fastness compared to acid dyes on this substrate. Polylactic acid, a biodegradable polyester, can also be dyed with disperse dyes, but its lower glass transition temperature and susceptibility to hydrolysis necessitate milder dyeing conditions than those used for PET.
Due to the limited availability of direct comparative kinetic data for this compound, the following table includes illustrative data for similar disperse blue dyes on PET and PLA to highlight the expected kinetic and thermodynamic differences. General characteristics for polyamide are also included.
| Parameter | Polyester (PET) | Polylactic Acid (PLA) | Polyamide (PA/Nylon) |
| Typical Dyeing Temperature | 120-130°C[1] | 110°C | 80-100°C |
| Dyeing Rate | Moderate to high at elevated temperatures. | Generally slower than PET at its optimal (lower) temperature. | Can be rapid, influenced by the fiber's amine end-group content. |
| Exhaustion (%) | High, often exceeding 90%. | Generally lower than PET under optimal conditions. For C.I. Disperse Blue 56, exhaustion on PLA was lower than on PET. | Variable, generally good but can be lower than for PET. |
| Diffusion Coefficient | Dependent on temperature, follows Fickian diffusion models.[1] | Generally lower than in PET at respective dyeing temperatures. | Influenced by the more open amorphous structure compared to PET. |
| Color Strength (K/S) | Good. | Can be higher than PET for the same amount of dye uptake due to differences in fiber refractive index. For C.I. Disperse Blue 56, K/S values were higher on PLA than PET. | Good, but may require careful control to achieve level dyeing. |
| pH of Dyebath | Acidic (pH 4.5-5.5) | Acidic (pH 4.5-5.5) | Neutral to slightly acidic. |
Note: The data presented is a synthesis from multiple sources and includes findings for structurally similar disperse dyes where specific data for this compound was unavailable. Direct comparison requires experiments conducted under identical conditions.
Experimental Protocols
To conduct a comparative study of the dyeing kinetics of this compound on PET, PLA, and PA, the following experimental protocols are recommended.
Materials and Equipment
-
Fibers: Scoured and bleached plain-weave fabrics of 100% PET, 100% PLA, and 100% Polyamide 6 or 6,6.
-
Dye: Commercial grade C.I. This compound.
-
Auxiliaries: Dispersing agent (e.g., a lignosulphonate-based product), acetic acid, sodium acetate.
-
Equipment: High-temperature laboratory dyeing machine (e.g., glycerin-bath or infrared), spectrophotometer, wash fastness tester, light fastness tester, microscope.
Dyeing Procedure (Exhaustion Method)
-
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 40:1. The dyebath should contain:
-
C.I. This compound (e.g., 1% on weight of fiber, o.w.f).
-
Dispersing agent (e.g., 1 g/L).
-
Buffer solution of acetic acid and sodium acetate to maintain a pH of 5.
-
-
Dyeing Process:
-
Introduce the fabric samples into the dyebaths at 40°C.
-
Raise the temperature at a rate of 2°C/minute to the target dyeing temperature (e.g., 130°C for PET, 110°C for PLA, and 100°C for PA).
-
Hold at the target temperature for a specified time (e.g., 60 minutes).
-
Cool the dyebath to 70°C at a rate of 3°C/minute.
-
-
Rinsing and Reduction Clearing:
-
Rinse the dyed samples thoroughly with cold water.
-
Perform a reduction clearing treatment (e.g., with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70°C for 20 minutes) to remove surface dye and improve wash fastness.
-
Rinse again and air dry.
-
Measurement of Dyeing Kinetics
-
Exhaustion Measurement:
-
At regular time intervals during the dyeing process, extract a small aliquot of the dyebath.
-
Measure the absorbance of the dyebath sample at the wavelength of maximum absorbance (λmax) for this compound using a spectrophotometer.
-
Calculate the percentage of dyebath exhaustion (E%) using the following formula: E% = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dyebath and Aₜ is the absorbance at time t.
-
-
Determination of Diffusion Coefficient:
-
The diffusion coefficient (D) can be calculated from the dyeing rate data using the Hill equation or its simplified forms. This typically involves plotting the dye uptake against the square root of time. The initial slope of this plot is related to the diffusion coefficient.
-
Experimental Workflow
The following diagram illustrates the logical flow of a comparative study on the dyeing kinetics of this compound.
Caption: Experimental workflow for comparing the dyeing kinetics of this compound.
References
Correlating theoretical and experimental spectral data for Disperse Blue 54
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical and experimental spectral data for the anthraquinone dye, Disperse Blue 54. Due to the challenges in sourcing a complete, directly comparable experimental dataset for this compound and a single alternative under identical conditions, this guide presents the available data, outlines the well-established theoretical and experimental methodologies for spectral analysis, and offers a framework for correlating computational predictions with laboratory results.
Comparison of Spectral Data
The following table summarizes the available spectral data for this compound and a structurally similar anthraquinone dye, Disperse Blue 79. It is important to note that experimental values are highly dependent on the solvent and other experimental conditions.
| Parameter | This compound | Disperse Blue 79 (Alternative) |
| Experimental λmax (nm) | ~590 (in Ethanol)[1] | 590 (solvent not specified)[2] |
| Molar Absorptivity, ε (L·mol⁻¹·cm⁻¹) | Data not available in searched literature. | Data not available in searched literature. |
| Experimental λem (nm) | Data not available in searched literature. | Data not available in searched literature. |
| Theoretical λmax (nm) | Data not available in searched literature. | Data not available in searched literature. |
Note: The lack of readily available, comprehensive experimental data for these specific dyes highlights a common challenge in the field. The provided values should be considered as reference points. For rigorous comparative studies, it is essential to measure the spectral properties of all dyes under identical experimental conditions.
Theoretical and Experimental Correlation Workflow
The correlation of theoretical predictions with experimental data is a critical aspect of modern chemical research. The following workflow outlines the key steps in this process for dye molecules.
References
Safety Operating Guide
Proper Disposal of Disperse Blue 54: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Disperse Blue 54, a synthetic dye commonly used in research and development for polyester and other synthetic fibers. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all relevant personnel are familiar with the Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear the following:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a lab coat or impervious clothing.[1]
-
Respiratory Protection: When handling the powder form or if aerosols may be generated, a particle filter mask or a full-face respirator should be used to prevent inhalation.[2][3]
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[4][5]
Disposal of Solid this compound Waste
Solid waste includes expired dye powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any material used to clean up spills.
Procedure:
-
Collection: Carefully collect all solid waste. For dye powder, avoid creating dust. If sweeping, dampen the material slightly with water to prevent it from becoming airborne.[6]
-
Containerization: Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be marked as "Hazardous Waste" and should specify the contents (e.g., "Solid Waste: this compound").
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[7]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[8]
Disposal of Liquid this compound Waste
Liquid waste includes spent dye baths, contaminated rinse water, and any solutions containing this compound. Due to its low water solubility, this compound should not be disposed of down the drain.[9]
Procedure:
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste unless explicitly permitted by your EHS department.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution") and an estimate of the concentration and volume.
-
Storage: Store the sealed container in a secondary containment bin within a designated satellite accumulation area to prevent spills.[7]
-
Disposal: Contact your institution's EHS department for collection and disposal.[7][8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Procedure:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[1]
-
Control Dust/Spread: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Quantitative Data Summary
The following table provides typical operational parameters for laboratory-scale dyeing experiments using this compound. Waste should be managed according to these concentrations.
| Parameter | Value | Notes |
| Typical Dye Concentration | 0.5% - 2.0% on weight of fiber (owf) | Higher concentrations result in deeper shades and more concentrated waste streams. |
| Dye Bath pH | 4.5 - 5.5 | Typically adjusted with acetic acid.[9] |
| Dyeing Temperature | 120 - 130 °C | High-temperature dyeing is common for polyester.[10] |
| Waste Stream Classification | Hazardous Chemical Waste | Due to the synthetic organic nature of the dye. |
Experimental Protocol: Neutralization of Acidic Dye Bath Waste
While direct disposal via a licensed contractor is the recommended primary route, some institutional protocols may allow for the neutralization of acidic dye baths before collection. Consult your EHS department before proceeding with this step.
Methodology:
-
Preparation: Conduct the procedure in a fume hood while wearing full PPE.
-
pH Measurement: Use a calibrated pH meter to determine the initial pH of the liquid waste.
-
Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate) to the acidic dye bath while stirring gently.
-
Monitoring: Monitor the pH continuously. Add the base dropwise as the pH approaches 7.0.
-
Final pH: Adjust the final pH to be within the range specified by your local water authority or EHS department (typically between 6.0 and 8.0).
-
Collection: Transfer the neutralized solution to a labeled hazardous waste container for collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. georgeweil.com [georgeweil.com]
- 3. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Disperse Blue 3(2475-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Personal protective equipment for handling Disperse Blue 54
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Disperse Blue 54, a synthetic dye used in research and development. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound in its powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good resistance to a range of chemicals. Ensure gloves are regularly inspected for signs of degradation or punctures. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling this compound powder. P100 filters are 99.97% efficient at filtering airborne particles and are oil-proof.[1][2][3][4] A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn to prevent skin contact. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron should be worn over the lab coat. | |
| Closed-toe Shoes | Required at all times in the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling powdered dyes is crucial to prevent inhalation, ingestion, and skin contact. The following workflow outlines the standard operating procedure for weighing and preparing a solution of this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Area Preparation : Designate a specific area for handling the dye, preferably within a chemical fume hood or a ventilated enclosure. Cover the work surface with absorbent, disposable bench paper.
-
PPE : Before handling the dye, don all required PPE as specified in the table above.
-
Gather Materials : Assemble all necessary equipment, including a calibrated analytical balance, weigh paper or boat, spatula, appropriate solvent, and the primary container for the solution.
-
Weighing : Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula. Perform this task in an area with minimal air currents to avoid generating dust.
-
Dissolving : Transfer the weighed powder into the primary container. Slowly add the solvent while gently stirring to facilitate dissolution. Avoid splashing.
-
Labeling : Immediately label the container with the chemical name, concentration, date, and your initials.
-
Decontamination : Wipe down the balance and surrounding work surfaces with a damp cloth or paper towel.
-
Waste Disposal : Dispose of all contaminated materials, including weigh paper, bench paper, and disposable PPE, in the designated hazardous waste container.
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water.
Disposal Plan for this compound and Contaminated Materials
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. The following workflow outlines the disposal process for this compound and associated contaminated materials.
Detailed Disposal Procedures
-
Contaminated Solid Waste :
-
This includes used gloves, weigh paper, contaminated bench paper, and any other solid materials that have come into contact with this compound.
-
Place all solid waste into a clearly labeled, durable, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the associated hazards.
-
-
Excess or Expired Dye Solution :
-
Do not pour any this compound solution down the drain.
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container. The container must be kept closed when not in use.
-
The label should include "Hazardous Waste," the full chemical name of the dye and solvent, and their approximate concentrations.
-
-
Contaminated Sharps :
-
Any sharps, such as pipette tips or needles, that are contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Do not overfill the sharps container.
-
-
Final Disposal :
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
